Product packaging for Heterophyllin B(Cat. No.:)

Heterophyllin B

Cat. No.: B600086
M. Wt: 778.9 g/mol
InChI Key: KYAVLJJQNUHRMR-PPLFBOPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heterophyllin B is a potent cyclic peptide isolated from the traditional medicinal plant Pseudostellaria heterophylla . This compound is gaining significant attention in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hypoglycemic properties . It serves as a valuable research tool for investigating new therapeutic pathways in several disease areas. Key Research Applications: Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD): Emerging research indicates that this compound synergizes with fasting-mimicking conditions to ameliorate hepatic lipid accumulation and oxidative stress. Its beneficial effects are primarily mediated through the activation of the Glucagon-like peptide-1 receptor (GLP-1R) and the upregulation of PGC-1α, making it a promising candidate for studying lipid metabolism disorders . Neuroprotection and Cognitive Health: this compound has demonstrated potential in models of neurological injury and disease. It promotes functional recovery after spinal cord injury by enhancing Transcription Factor EB (TFEB)-mediated autophagy, thereby alleviating pyroptosis and oxidative stress . Furthermore, studies show it can improve memory and promote neurite regeneration, highlighting its utility in neuroscience research related to neurodegenerative conditions . Cardiometabolic Research: In models of diabetic cardiomyopathy, this compound has been shown to alleviate myocardial injury by targeting mitochondrial antiviral-signaling protein (MAVS) to restore mitochondrial homeostasis and autophagy, thereby reducing cardiomyocyte apoptosis . Mechanism of Action: The compound's multifaceted effects are attributed to its interaction with key cellular targets. This compound acts as a natural GLP-1R agonist . It also promotes the nuclear translocation of TFEB to regulate autophagic and lysosomal functions and interacts with MAVS to maintain mitochondrial integrity under metabolic stress . Researchers can leverage these mechanisms to probe critical pathways in metabolism, cellular homeostasis, and inflammation. This product is supplied for laboratory research purposes only. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H58N8O8 B600086 Heterophyllin B

Properties

IUPAC Name

(3S,9S,15S,24S,27S,30S)-24-benzyl-27-[(2S)-butan-2-yl]-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t25-,27-,28-,29-,30-,31-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAVLJJQNUHRMR-PPLFBOPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)CC(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Molecular Mechanisms of Heterophyllin B Formation

Elucidation of the Biosynthetic Route

The production of Heterophyllin B in P. heterophylla is a sophisticated biological process. Research has illuminated a specific and elegant pathway responsible for its synthesis, distinguishing it from other known peptide synthesis mechanisms.

Ribosome-Dependent Production (RiPP) Mechanism

This compound is synthesized via a ribosome-dependent pathway, classifying it as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). nih.govnih.gov This mechanism involves the initial translation of a precursor peptide from an mRNA template by the ribosome. This precursor peptide then undergoes a series of enzymatic modifications to yield the final, mature cyclic peptide. nih.gov The core peptide sequence of this compound has been identified as IFGGLPPP. nih.govnih.gov This ribosomal origin is a key characteristic of a large and diverse class of natural products. nih.govresearchgate.net

Distinction from Non-Ribosomal Peptide Synthetase Pathways

The biosynthesis of this compound is distinctly different from the non-ribosomal peptide synthetase (NRPS) pathway, another major route for the production of peptide natural products. nih.gov Unlike the template-driven ribosomal synthesis of RiPPs, NRPSs are large, multi-enzyme complexes that assemble peptides in a stepwise fashion without a direct mRNA template. The evidence strongly indicates that this compound's formation is not dependent on such a mechanism, but rather on the ribosomal synthesis of a precursor peptide encoded by a specific gene. nih.govfrontiersin.org

Genetic Basis of Biosynthesis

The ribosomal synthesis of this compound is fundamentally directed by a specific gene that encodes the precursor peptide. The identification and functional analysis of this gene have been pivotal in understanding the complete biosynthetic pathway.

Identification and Characterization of the Precursor Gene (prePhHB)

Through transcriptome sequencing and analysis, the precursor gene for this compound, designated as prePhHB, has been successfully identified in P. heterophylla. nih.govresearchgate.net This gene encodes a precursor peptide that contains the core sequence of this compound, which is flanked by leader and trailer sequences that are crucial for guiding the post-translational modifications. researchgate.net

Functional Validation of prePhHB in vivo and in vitro

The function of the prePhHB gene has been rigorously validated through both in vivo and in vitro experiments. nih.govnih.gov

In vitro enzymatic synthesis: The linear precursor peptide encoded by prePhHB was chemically synthesized and then treated with protein extracts from P. heterophylla. This resulted in the successful enzymatic conversion of the linear precursor into the cyclic this compound, confirming the role of the precursor peptide and the presence of the necessary modifying enzymes in the plant. nih.gov

In vivo heterologous expression: The prePhHB gene was expressed in a heterologous host, transgenic tobacco. The expression of prePhHB in tobacco plants led to the production of this compound, providing strong evidence for the gene's direct involvement in the peptide's biosynthesis. nih.govfrontiersin.org

Correlation between prePhHB Gene Expression and this compound Accumulation

A direct and positive correlation has been established between the expression levels of the prePhHB gene and the accumulation of this compound in different tissues of P. heterophylla. nih.govresearchgate.net Tissues with higher levels of prePhHB mRNA transcripts were found to contain higher concentrations of this compound, further solidifying the role of this gene as the primary determinant of this compound production. nih.gov

Tissue of P. heterophyllaRelative Expression Level of prePhHBThis compound Content (mg/g)
Phloem of tuberous rootsHighHigh
StemsModerateModerate
LeavesLowLow
Xylem of tuberous rootsVery LowVery Low

Impact of prePhHB Gene Mutations on this compound Synthesis

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) derived from a precursor gene, prePhHB. nih.govnih.govresearchgate.net The expression of the prePhHB gene shows a positive correlation with the accumulation of this compound. nih.govnih.gov Consequently, mutations within this gene can significantly influence the synthesis and accumulation of the final cyclic peptide. nih.govnih.govresearchgate.net

Research conducted on different provenances of Pseudostellaria heterophylla revealed significant variations in this compound content, which were linked to genetic differences in the prePhHB gene. frontiersin.org For instance, in the "FJZR" provenance of P. heterophylla, this compound was not detected. frontiersin.org Analysis of this plant variant identified mutations in the prePhHB gene. These mutations are believed to result in the formation of an abnormal linear precursor peptide, which ultimately disrupts the synthesis of this compound. frontiersin.org It is hypothesized that these mutated genes, such as prePhHB-FJZR2 and prePhHB-FJZR3, may instead encode for new Caryophyllaceae-like cyclic peptides. frontiersin.org This demonstrates that genetic integrity of the prePhHB gene is a critical determinant for the successful biosynthesis of this compound. frontiersin.org

Table 1: Impact of prePhHB Gene Provenance on this compound Content
P. heterophylla ProvenanceThis compound Detection StatusUnderlying Genetic Factor
"GZSB", "JSJR", "AHXZ"DetectedPresence of functional prePhHB gene
"FJZR"Not DetectedMutations in the prePhHB gene

Enzymatic Conversion and Processing

The transformation of the linear precursor peptide encoded by prePhHB into the cyclic this compound is an enzyme-mediated process. A key enzyme in this pathway has been identified as a prolyl oligopeptidase. nih.gov

A specific prolyl oligopeptidase, designated PhPOP1, has been identified as essential for this compound biosynthesis. nih.gov This enzyme is responsible for catalyzing the cyclization of the linear precursor peptide, prePhHB, into the final, stable ring structure of this compound. nih.gov Heterologous transient expression assays have confirmed that PhPOP1 can successfully facilitate this conversion. nih.gov The function of PhPOP1 involves recognizing the linear peptide and mediating the head-to-tail transpeptidation to form the cyclic octapeptide. nih.govnih.gov

The expression of the PhPOP1 gene is not uniform throughout the P. heterophylla plant. It is highly expressed in the phloem and xylem tissues of the tuberous roots, which aligns with the known accumulation sites of this compound. nih.gov In terms of its location within the cell, PhPOP1 has been localized to the endoplasmic reticulum. nih.gov This subcellular localization suggests that the final cyclization step of this compound synthesis occurs within this organelle.

Table 2: Expression and Localization of PhPOP1
CharacteristicFinding
High-Expression TissuesTuberous Root Phloem and Xylem
Subcellular LocalizationEndoplasmic Reticulum

To further confirm the vital role of PhPOP1 in the biosynthetic pathway, researchers have studied the effects of its overexpression. In experiments using P. heterophylla root cultures, the overexpression of the PhPOP1 gene led to a significant enhancement in the production of this compound. nih.gov This finding underscores that PhPOP1 is a key catalytic component and potentially a rate-limiting factor in the biosynthesis of this compound, making it a valuable target for increasing the yield of this compound. nih.gov

Heterologous Expression Systems for Biosynthesis Studies

To isolate and study the biosynthetic pathway of this compound, researchers have utilized heterologous expression systems. These systems involve introducing the gene(s) responsible for the compound's synthesis into a different, well-understood host organism.

Tobacco (Nicotiana tabacum) has been successfully used as a heterologous host to produce this compound. nih.govnih.govresearchgate.net Scientists introduced the precursor gene, prePhHB, into tobacco plants using Agrobacterium-mediated transformation. nih.govresearchgate.net The expression of the prePhHB gene was confirmed in the stems, leaves, and roots of the resulting transgenic tobacco plants. researchgate.net Subsequent analysis of the plant extracts using UPLC-MS/MS detected the presence of this compound in the transgenic tobacco, whereas no such compound was found in wild-type control plants. nih.govresearchgate.net This successful reconstitution of this compound production in a foreign host provides definitive evidence that the prePhHB gene encodes the necessary precursor peptide for its synthesis. nih.govnih.govfrontiersin.org

Pharmacological Activities and Biological Effects of Heterophyllin B

Anti-inflammatory Properties

Heterophyllin B demonstrates significant anti-inflammatory activities across various biological models. mdpi.com It has been shown to counteract inflammatory damage by targeting key pathways and mediators involved in the inflammatory cascade. nih.govijbs.com

Modulation of Lipopolysaccharide-Induced Inflammation

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation. This compound has been shown to effectively ameliorate LPS-induced inflammation in macrophage cell lines, which are crucial players in the body's inflammatory response. nih.govfrontiersin.org

Research has established that this compound can inhibit the production of key pro-inflammatory mediators when macrophages are stimulated by LPS. nih.govnih.gov In studies using RAW 264.7 macrophages, this compound significantly suppressed the generation of Nitric Oxide (NO), a signaling molecule that contributes to inflammation at high concentrations. nih.gov Furthermore, it dose-dependently decreased the production and mRNA expression levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govnih.gov These cytokines are pivotal in orchestrating the inflammatory response, and their inhibition is a key target for anti-inflammatory therapies. nih.govmdpi.com

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

MediatorEffect of this compound TreatmentReference
Nitric Oxide (NO)Inhibition of production nih.gov
Interleukin-1β (IL-1β)Dose-dependent suppression of production and mRNA levels nih.gov
Interleukin-6 (IL-6)Dose-dependent suppression of production and mRNA levels nih.gov

The underlying mechanism for this compound's anti-inflammatory action involves its interaction with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. nih.govnih.gov This pathway is a central regulator of various cellular processes, including cell survival and inflammation. nih.govjst.go.jp Studies have shown that this compound counters the inflammatory damage induced by LPS through the inhibition of the PI3K/Akt signaling pathways. nih.govijbs.com Specifically, in LPS-stimulated RAW 264.7 macrophages, treatment with this compound led to an upregulation of the relative ratio of phosphorylated Akt (p-Akt) to total Akt and phosphorylated PI3K (p-PI3K) to total PI3K, indicating a modulatory effect on this pathway to curb the inflammatory response. nih.govnih.gov

Neuroinflammation Amelioration

This compound, a brain-permeable cyclopeptide, has demonstrated potential in alleviating neuroinflammation, a critical factor in the progression of neurodegenerative diseases and secondary injury cascades following trauma. nih.govbohrium.comresearchgate.net In mouse models of Alzheimer's disease, this compound has been shown to reduce neuroinflammation and improve cognitive and spatial memory. researchgate.netijbs.com It achieves this by modulating the immune response, such as alleviating the impairment of splenic T helper cells. ijbs.com Its ability to cross the blood-brain barrier and exert anti-inflammatory effects within the central nervous system highlights its therapeutic potential for neurological conditions characterized by an inflammatory component. nih.govnih.gov

Regulation of Myofibroblast Recruitment and Extracellular Matrix Deposition via AMPK-STING Pathway

In the context of tissue fibrosis, such as pulmonary fibrosis, chronic inflammation leads to the excessive activation of fibroblasts into myofibroblasts and the subsequent overproduction of extracellular matrix (ECM) components. researchgate.netnih.gov Research indicates that this compound can reduce myofibroblast recruitment and ECM deposition by targeting the AMP-activated protein kinase (AMPK)-stimulator of interferon genes (STING) pathway. researchgate.netnih.govfrontiersin.org In vitro studies have shown that this compound activates AMPK and reduces the production of STING in cells stimulated with transforming growth factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine. nih.govnih.gov In animal models of bleomycin-induced lung fibrosis, this compound exerted its anti-fibrotic effects by promoting AMPK and reducing the overexpression and activation of STING. nih.govfrontiersin.org This suggests that this compound can disrupt the fibrotic process by modulating key signaling pathways that govern inflammation and tissue remodeling. nih.govcjnmcpu.com

Table 2: Summary of this compound's Regulatory Effects on Fibrotic Pathways

Target PathwayEffect of this compoundBiological OutcomeReference
AMPK-STINGActivation of AMPK, Reduction of STING production/activationReduced myofibroblast recruitment and ECM deposition researchgate.netnih.govfrontiersin.org
TGF-β/Smad2/3Inhibition of TGF-β1 and Smad2/3 phosphorylationReduced levels of myofibroblast markers (α-SMA, COL-1) nih.gov

Enhancement of Intestinal Epithelial Cell Stability and Reduction of Colonic Inflammation via AMPK Pathway

This compound has been shown to play a crucial role in maintaining intestinal homeostasis by enhancing the stability of intestinal epithelial cells and mitigating colonic inflammation through the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govresearchgate.net Studies have demonstrated that this compound provides significant protection to the intestinal epithelial barrier, which is often compromised in inflammatory bowel diseases. researchgate.netnih.gov

In a model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound was found to ameliorate symptoms and protect the intestinal epithelium from damage by promoting AMPK activation. researchgate.net The activation of the AMPK pathway is essential for maintaining the integrity of the intestinal barrier, thereby limiting the translocation of harmful substances from the gut lumen into the bloodstream. researchgate.netnih.gov By stimulating this pathway, this compound helps to preserve the structural and functional integrity of intestinal epithelial cells, leading to a reduction in colonic inflammation. nih.govresearchgate.net

Antioxidant Activities

This compound exhibits notable antioxidant properties by directly counteracting the production of reactive oxygen species (ROS) and mitigating oxidative stress in various biological models. mdpi.comnih.gov

Research has shown that this compound can effectively suppress the generation of ROS. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, a key player in the inflammatory process, this compound was observed to inhibit the production of these damaging molecules. nih.gov Inflammatory mediators like LPS can trigger an overproduction of ROS, leading to cellular damage. nih.gov The ability of this compound to curb ROS production is a key aspect of its anti-inflammatory and cytoprotective effects. nih.gov

The antioxidant capacity of this compound extends to the alleviation of oxidative stress in more complex biological systems. For instance, in an animal model of spinal cord injury, a condition associated with significant oxidative stress, this compound treatment was found to reduce this detrimental process. nih.govnih.gov By mitigating oxidative stress, this compound helps to protect cells from damage and supports functional recovery in pathological conditions characterized by an imbalance between ROS production and antioxidant defenses. nih.govnih.gov

Anticancer Potential and Mechanisms

This compound has demonstrated promising anticancer activity, particularly in the context of esophageal carcinoma. Its mechanism of action involves the inhibition of cancer cell adhesion and invasion by targeting specific signaling pathways. chemfaces.comspandidos-publications.comnih.gov

Studies have revealed that this compound can effectively suppress the adhesion and invasion of human esophageal carcinoma cells. chemfaces.comspandidos-publications.comnih.gov This inhibitory effect is crucial in preventing the spread and metastasis of cancer cells to distant sites in the body.

The primary mechanism through which this compound exerts its anti-invasive effects on esophageal carcinoma cells is by targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/β-catenin signaling pathway. chemfaces.comspandidos-publications.comnih.gov This pathway is often dysregulated in cancer, promoting cell survival, proliferation, and metastasis.

This compound treatment has been shown to suppress the phosphorylation of PI3K and AKT, leading to a downstream decrease in the expression of β-catenin. spandidos-publications.comnih.gov The downregulation of this pathway results in the modulation of several key proteins involved in cell adhesion and invasion. Specifically, this compound treatment leads to an increased expression of E-cadherin, a protein crucial for maintaining cell-cell adhesion and suppressing metastasis. mdpi.comspandidos-publications.comnih.gov Conversely, it significantly reduces the expression of proteins that promote invasion, such as snail, vimentin, matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9). mdpi.comspandidos-publications.comnih.gov

The table below summarizes the effect of this compound on key molecules in the PI3K/AKT/β-catenin pathway and related proteins in esophageal carcinoma cells.

Target MoleculeEffect of this compoundReference
Phosphorylated PI3K (p-PI3K) spandidos-publications.comnih.gov
Phosphorylated AKT (p-AKT) spandidos-publications.comnih.gov
β-catenin spandidos-publications.comnih.gov
E-cadherin mdpi.comspandidos-publications.comnih.gov
Snail mdpi.comspandidos-publications.comnih.gov
Vimentin mdpi.comspandidos-publications.comnih.gov
MMP-2 mdpi.comspandidos-publications.comnih.gov
MMP-9 mdpi.comspandidos-publications.comnih.gov

Inhibition of Esophageal Carcinoma Cell Adhesion and Invasion

Regulation of Adhesion- and Invasion-Associated Gene Expression (e.g., E-cadherin, Snail, Vimentin, MMP2, MMP9)

This compound has been shown to modulate the expression of key genes involved in cancer cell adhesion and invasion, critical processes for tumor metastasis. nih.govnih.gov Research on human esophageal carcinoma cells (ECA-109) demonstrates that this compound can suppress cell adhesion and invasion in a dose-dependent manner. nih.govnih.gov This effect is achieved by altering the expression of several crucial adhesion- and invasion-associated genes. nih.govchemfaces.com

Specifically, treatment with this compound promotes the expression of E-cadherin, a tumor suppressor protein vital for cell-cell adhesion. nih.govmdpi.com Concurrently, it significantly decreases the expression of Snail and Vimentin. nih.govmdpi.com Snail is a transcription factor that represses E-cadherin, while Vimentin is a cytoskeletal protein crucial for cell migration. nih.gov Furthermore, this compound reduces the expression of matrix metalloproteinases MMP2 and MMP9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.govmdpi.come3s-conferences.org These findings suggest that this compound effectively inhibits the metastatic potential of cancer cells by regulating this network of genes. nih.govnih.govchemfaces.com

Table 1: Effect of this compound on Adhesion- and Invasion-Associated Gene Expression in Esophageal Carcinoma Cells

Gene/Protein Function Effect of this compound Source
E-cadherin Cell-cell adhesion, tumor suppressor Increased expression nih.govmdpi.com
Snail Represses E-cadherin, promotes EMT Decreased expression nih.govmdpi.com
Vimentin Cytoskeletal integrity, cell migration Decreased expression nih.govmdpi.com
MMP2 Extracellular matrix degradation, invasion Decreased expression nih.govmdpi.come3s-conferences.org
MMP9 Extracellular matrix degradation, invasion Decreased expression nih.govmdpi.come3s-conferences.org

Antitumor Effects via Specific Pathway Modulation

The antitumor activities of this compound are linked to its ability to modulate complex intracellular signaling pathways that govern cancer cell growth, proliferation, and survival. e3s-conferences.orgfrontiersin.org By influencing these pathways, this compound can inhibit the progression of various cancers. nih.gove3s-conferences.org

Network pharmacology studies have identified that the anti-cancer effects of this compound are associated with the regulation of multiple signaling pathways. e3s-conferences.org A key pathway implicated is the "Pathways in cancer," a comprehensive KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway that includes a multitude of signaling cascades frequently dysregulated in tumorigenesis. e3s-conferences.orgresearchgate.net The PI3K/AKT/β-catenin pathway, in particular, has been shown to be a direct target through which this compound exerts its anti-adhesion and anti-invasion effects in esophageal cancer. nih.govmdpi.com In gastric cancer, this compound has been found to bind to the CXCR4 receptor, which in turn suppresses the PI3K/AKT signaling pathway. researchgate.netnih.gov

The tumor necrosis factor (TNF) signaling pathway is another critical pathway influenced by this compound. e3s-conferences.orgresearchgate.net This pathway plays a dual role in cancer, capable of inducing both cell survival and apoptosis. frontiersin.org KEGG pathway enrichment analysis of potential targets for this compound in esophageal cancer revealed the TNF signaling pathway as one of the main signaling cascades it regulates. e3s-conferences.orgresearchgate.net This suggests that this compound may exert part of its antitumor effects by modulating the cellular outcomes of TNF signaling.

Research has also pointed to the relevance of this compound in pathways associated with specific and aggressive cancers. e3s-conferences.org Analysis of the targets of this compound showed an enrichment in pathways related to both bladder cancer and small cell lung cancer. e3s-conferences.orgresearchgate.nete3s-conferences.org Small cell carcinoma of the bladder (SCCB) and small cell lung cancer are histologically similar aggressive tumors. nih.gov The modulation of these specific cancer pathways by this compound indicates its potential as a therapeutic agent, although these findings are based on network pharmacology predictions against esophageal cancer and warrant further direct investigation in these specific cancer types. e3s-conferences.orge3s-conferences.org

Table 2: Key Cancer-Related Pathways Modulated by this compound (based on network pharmacology)

Pathway Name Relevance to Cancer Implication for this compound Source
Pathways in cancer A general map of multiple cancer-related signaling cascades. HB regulates this comprehensive pathway. e3s-conferences.orgresearchgate.net
TNF signaling pathway Regulates inflammation, cell survival, and apoptosis. HB influences this pathway. e3s-conferences.orgresearchgate.net
Bladder cancer pathway Specific pathways involved in bladder tumorigenesis. HB targets are enriched in this pathway. e3s-conferences.orgresearchgate.net
Small cell lung cancer pathway Specific pathways involved in SCLC tumorigenesis. HB targets are enriched in this pathway. e3s-conferences.orgresearchgate.net

Induction of Apoptosis in Gastric Cancer Cells

This compound has demonstrated significant anticancer activity by inducing apoptosis, or programmed cell death, in gastric cancer cells. nih.govresearchgate.net This pro-apoptotic effect is a key mechanism behind its ability to hinder the proliferation and growth of gastric tumors. nih.govresearchgate.net Studies show that this compound's effectiveness is tied to its ability to trigger stress within the endoplasmic reticulum of cancer cells. nih.gov

The induction of apoptosis by this compound in gastric cancer cells is mediated through the activation of the endoplasmic reticulum (ER) stress pathway. nih.gov The ER is responsible for protein folding, and an accumulation of unfolded or misfolded proteins triggers a state of stress. mdpi.com If the stress is prolonged or severe, it initiates apoptosis. oncotarget.com In gastric cancer cells treated with this compound, there is a marked upregulation of key ER stress markers. nih.govresearchgate.net These include Inositol-requiring enzyme 1 (IRE1), C/EBP homologous protein (CHOP), and Glucose-regulated protein 78 (GRP78). nih.govresearchgate.net CHOP is a specific transcription factor that mediates ER stress-induced apoptosis. amegroups.org GRP78, also known as BiP, is a master regulator of the unfolded protein response (UPR), and its dissociation from ER stress sensors initiates the signaling cascade. oncotarget.comamegroups.org The activation of these markers, coupled with the downregulation of the anti-apoptotic protein Bcl-2, confirms that this compound's pro-apoptotic activity in gastric cancer is driven through the ER stress pathway. nih.gov

Table 3: Effect of this compound on Endoplasmic Reticulum Stress Markers in Gastric Cancer Cells

Marker Role in ER Stress Effect of this compound Source
IRE1 (Inositol-requiring enzyme 1) ER stress sensor, initiates UPR signaling Upregulated expression nih.govresearchgate.net
CHOP (C/EBP homologous protein) Pro-apoptotic transcription factor Upregulated expression nih.govresearchgate.net
GRP78 (Glucose-regulated protein 78) Master regulator of ER stress Upregulated expression nih.govresearchgate.net
Downregulation of Anti-apoptotic Proteins (Bcl-2)

This compound has been identified to modulate apoptotic pathways, in part through the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. While direct binding and extensive mechanistic studies on this compound's interaction with Bcl-2 are still emerging, its influence on apoptosis-related gene expression has been noted in various studies. For instance, in research utilizing zebrafish and APP/PS1 transgenic mouse models, this compound was found to regulate the expression of apoptosis-related genes such as p53 and Caspase 3, which are intricately linked to the Bcl-2 pathway. mdpi.com In gastric cancer cells, this compound treatment led to a downregulation of the anti-apoptotic protein Bcl-2, contributing to its anti-tumor effects. This suggests that part of this compound's therapeutic potential across different disease models may stem from its ability to suppress survival signals that are dependent on Bcl-2, thereby promoting the elimination of damaged or malignant cells.

Neuroprotective and Cognitive Enhancement Effects

This compound, a cyclic peptide isolated from Pseudostellaria heterophylla, has demonstrated significant potential in neuroprotection and the enhancement of cognitive functions. researchgate.netnih.gov Its multifaceted activity addresses several pathological features observed in neurodegenerative diseases, positioning it as a compound of interest for further neurological research.

A critical factor for any neurotherapeutics is the ability to cross the blood-brain barrier (BBB) and exert effects within the central nervous system. Studies have confirmed that this compound is a brain-permeable cyclopeptide. mdpi.comresearchgate.netnih.govnih.govnih.govijbs.com This characteristic is fundamental to its observed neurological impact, which includes promoting axonal regeneration and modulating neuroinflammation. nih.govnih.govijbs.com Its ability to penetrate the brain allows it to directly influence neuronal health and survival, offering a mechanistic basis for its neuroprotective effects. mdpi.com

This compound has been shown to actively promote the regeneration of axons, a crucial process for recovery from neuronal injury and in combating neurodegenerative conditions. researchgate.netnih.gov Research has highlighted that this compound facilitates neurite outgrowth and axonal sprouting. mdpi.comijbs.com In a murine model of spinal cord injury, treatment with this compound resulted in a significant increase in neurofilament (NF-200) intensity near the injury site and a reduction in chondroitin (B13769445) sulfate proteoglycans (CSPGs), which are known inhibitors of axon regrowth. ijbs.com Network pharmacology studies have also identified five key protein targets related to this compound's effects in Alzheimer's disease models, which are involved in axonal regeneration. researchgate.netnih.gov

This compound has shown considerable promise in improving cognitive and spatial memory in animal models of Alzheimer's disease (AD). researchgate.net In studies using APP/PS1 transgenic mice, a model for AD, administration of this compound led to significant improvements in cognitive performance, as measured by the novel object recognition (ORT) and object location memory (OLT) tests. bohrium.com These beneficial effects are linked to its ability to reduce the levels of amyloid-β (Aβ) and phosphorylated tau protein, two of the main pathological hallmarks of AD. bohrium.com

One of the key neurotoxic effects of amyloid-β (Aβ) peptides in Alzheimer's disease is the induction of axonal atrophy and neuronal apoptosis. mdpi.comfrontiersin.org this compound has been demonstrated to directly counter these effects. In cultured cortical neurons from mice, both this compound and the broader Pseudostellaria heterophylla extract were able to reverse axonal atrophy and neuronal apoptosis induced by Aβ25-35. researchgate.netnih.gov This neuroprotective action at the cellular level is fundamental to its ability to preserve neuronal networks that are otherwise disrupted by Aβ pathology. mdpi.com

Interactive Data Tables

Table 1: Effect of this compound on Cognitive Performance in APP/PS1 Mice

Test Metric Improvement with HB
Novel Object Recognition (ORT) Discrimination Index +28.7%
Object Location Memory (OLT) Discrimination Index +26.6%

Data derived from a study on 8-month-old male APP/PS1 mice. bohrium.com

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Bcl-2 (B-cell lymphoma 2)
p53
Caspase 3
Amyloid-β (Aβ)
Phosphorylated tau

Enhancement of Transcription Factor EB (TFEB)-Mediated Autophagy

This compound has been shown to enhance autophagy, a cellular process crucial for the degradation and recycling of cellular components, through the activation of Transcription Factor EB (TFEB). nih.govmdpi.com TFEB is a master regulator of lysosomal biogenesis and autophagy. mdpi.com The activation of TFEB by this compound plays a significant role in its neuroprotective effects, particularly in the context of spinal cord injury. nih.gov

Alleviation of Pyroptosis Post-Spinal Cord Injury

Following a traumatic spinal cord injury (SCI), a cascade of secondary injury events, including pyroptosis—a form of programmed cell death—contributes to further tissue damage. nih.govnih.gov Research has demonstrated that this compound can alleviate pyroptosis in the aftermath of SCI. nih.govnih.govresearchgate.net This protective effect is linked to its ability to stimulate TFEB-driven autophagy. nih.gov By enhancing the autophagic process, this compound helps to clear damaged cellular components and reduce the inflammatory response associated with pyroptosis, thereby promoting functional recovery after injury. nih.gov

Mechanism Involving AMPK-TRPML1-Calcineurin Pathway and TFEB Nuclear Translocation

The mechanism by which this compound enhances TFEB-mediated autophagy involves a specific signaling pathway. nih.gov Studies have revealed that this compound activates the AMP-activated protein kinase (AMPK)-transient receptor potential mucolipin 1 (TRPML1)-calcineurin pathway. nih.gov Activation of this pathway is crucial for the nuclear translocation of TFEB. nih.gov

Neurite Outgrowth and Synaptic Plasticity Enhancement

This compound has been found to promote neurite outgrowth and enhance synaptic plasticity, which are fundamental processes for neuronal development, learning, and memory. researchgate.netnih.govgdou.edu.cn

Increased β3-Tubulin-Positive Neurite Density, Synaptophysin, and Postsynaptic Density 95

Studies have shown that treatment with this compound leads to a significant increase in the density of β3-tubulin-positive neurites. researchgate.netnih.gov β3-tubulin is a key component of the neuronal cytoskeleton and a marker for neurite outgrowth. Furthermore, this compound administration has been associated with elevated levels of synaptophysin and postsynaptic density 95 (PSD-95) in the hippocampus and perirhinal cortex. researchgate.netnih.gov Synaptophysin is a protein found in presynaptic vesicles and is involved in neurotransmitter release, while PSD-95 is a critical scaffolding protein in the postsynaptic density that plays a key role in synaptic plasticity. dovepress.comnih.gov The upregulation of these proteins indicates an enhancement of synaptic connections and plasticity. researchgate.netnih.gov

Neurotransmitter Regulation (e.g., Hippocampal HT, Dopamine (B1211576) Metabolites)

This compound also influences the levels of key neurotransmitters in the brain. researchgate.netnih.gov Specifically, it has been shown to significantly increase the levels of 5-hydroxytryptamine (5-HT, also known as serotonin) in the hippocampus. researchgate.netnih.govnih.gov Serotonin (B10506) is a neurotransmitter that plays a crucial role in regulating mood, learning, and memory. umich.edufrontiersin.orgeinj.org

In addition to elevating hippocampal 5-HT, this compound has been observed to decrease the levels of dopamine metabolites, such as dihydroxyphenylacetic acid and homovanillic acid, in the prefrontal cortex and hippocampus. researchgate.netnih.govbutantan.gov.br This modulation of neurotransmitter systems contributes to the cognitive-enhancing effects of this compound. researchgate.netnih.gov

Immunomodulatory Activities

Beyond its neuroprotective effects, this compound exhibits immunomodulatory activities. researchgate.netnih.govresearchgate.net It has been shown to modulate the function of splenic T helper cells and ameliorate neuroinflammation in animal models of Alzheimer's disease. researchgate.netnih.gov Furthermore, research indicates that this compound can suppress inflammation in macrophages by inhibiting the PI3K/Akt signaling pathway. nih.govresearchgate.net This suggests that this compound's therapeutic potential may extend to conditions with an inflammatory component. mdpi.com

Modulation of Splenic T Helper Cell Populations

Research indicates that this compound plays a role in immunomodulation by influencing spleen cells. researchgate.net Specifically, studies have shown that this compound can significantly alleviate the impairment of splenic T helper cells. researchgate.net In mouse models of Alzheimer's disease, where amyloid-beta (Aβ) peptides induce neuronal damage and inflammation, this compound was found to modulate splenic T helper cells as part of its neuroprotective effect. researchgate.net This modulation is a key component of its ability to enhance memory retrieval and reduce neuroinflammation in these models.

Broader Immunomodulatory Effects of Plant Cyclopeptides

This compound belongs to a larger class of plant-derived cyclic peptides that are known for their wide range of biological activities, including immunomodulatory effects. mdpi.com These cyclopeptides, particularly those from the Caryophyllaceae family, demonstrate both immunomodulating and, in some cases, immunosuppressive properties. The inherent stability and bioavailability of these compounds make them attractive candidates for pharmacological agents. mdpi.com Plant cyclopeptides can influence immune responses in various ways, either by enhancing or suppressing them, highlighting their potential in treating a spectrum of immune-related disorders. mdpi.com The immunomodulatory activity of this compound is also linked to its anti-inflammatory properties, which involve the inhibition of pro-inflammatory cytokines.

Potential Anti-diabetic and Hypoglycemic Activities

The plant Pseudostellaria heterophylla has been traditionally used for its health benefits, and modern studies suggest it possesses multiple pharmaceutical activities, including anti-diabetic effects. d-nb.info While polysaccharides and saponins (B1172615) from the plant are known to contribute to lowering blood sugar, the role of its cyclopeptides, like this compound, is an active area of investigation. encyclopedia.pub

In Silico Prediction of Dipeptidyl Peptidase IV (DPP4) Inhibition

A promising mechanism for the anti-diabetic potential of this compound is its ability to inhibit Dipeptidyl Peptidase IV (DPP4). encyclopedia.pub DPP4 is an enzyme that degrades incretin (B1656795) hormones, such as GLP-1, which are responsible for increasing insulin (B600854) secretion. encyclopedia.pub By inhibiting DPP4, the levels of active GLP-1 in the blood can be increased, thereby helping to regulate blood sugar levels. encyclopedia.pub

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to the active site of the DPP4 enzyme. These computational models have shown that this compound has a strong potential for DPP4 inhibition, with a reported binding affinity of -10.4 kcal/mol. This suggests that the compound fits well into the enzyme's active site, potentially blocking its activity. encyclopedia.pub

Table 1: Predicted Binding Affinities of Selected Plant Cyclopeptides to DPP4

Compound Plant Source Predicted Binding Affinity (kcal/mol)
This compound Pseudostellaria heterophylla -10.4
Cyclolinopeptide C Linum usitatissimum (flaxseed) -10.0
Diandrine C Drymaria diandra -10.7

This table presents data from in silico molecular docking studies and represents predicted binding affinities, not direct measures of inhibition. encyclopedia.pub

Implication in Reducing Obesity-Related Inflammation and Insulin Resistance

Obesity is closely linked to chronic low-grade inflammation and insulin resistance, which are precursors to type 2 diabetes. This inflammatory state involves the increased production of pro-inflammatory cytokines in adipose tissue, which can interfere with insulin signaling.

The anti-inflammatory effects of this compound are relevant in this context. It has been shown to inhibit the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-1 beta (IL-1β). mdpi.com By mitigating inflammation, this compound could potentially help to alleviate obesity-related inflammation and, as a consequence, improve insulin sensitivity. The predicted inhibition of DPP4 by this compound further strengthens its potential role in managing metabolic disorders associated with obesity and insulin resistance. encyclopedia.pub

Other Reported Biological Activities

Beyond the effects detailed above, the broad class of plant cyclopeptides has been associated with a variety of other biological activities.

Antiviral Effects (e.g., Anti-HIV)

Plant-derived cyclic peptides are recognized for having a diverse range of biological functions, which include antibacterial, anti-inflammatory, and anti-HIV activities. frontiersin.orgresearchgate.net While the broader group of plant cyclopeptides has been noted for these antiviral properties, specific research detailing the direct anti-HIV activity of this compound is not extensively documented in the currently available literature. However, other natural heterocyclic and phenolic compounds have demonstrated anti-HIV effects by targeting various stages of the viral life cycle, such as inhibiting reverse transcriptase or viral entry. mdpi.combibliotekanauki.plnih.gov The potential of cyclopeptides like this compound in this area remains a subject for future investigation. frontiersin.org

Antibacterial Properties

This compound has been reported to possess antibacterial activity. frontiersin.org As a member of the cyclopeptide family, it belongs to a class of compounds known for diverse biological functions, including antimicrobial effects. mdpi.com While the antibacterial potential of this compound is mentioned in scientific literature, detailed studies providing specific data, such as the range of susceptible bacterial strains or the minimum inhibitory concentration (MIC) values, are not extensively documented in available research. General reviews acknowledge the antimicrobial properties of cyclopeptides from P. heterophylla, but specific quantitative data for this compound remains limited. mdpi.comresearchgate.net

Antifungal Properties

Similar to its antibacterial effects, this compound is cited as having antifungal properties. mdpi.com Cyclic peptides from natural sources are a known source of antifungal agents. However, specific research detailing the antifungal spectrum of this compound is not widely available. Studies on other cyclic peptides often show activity against various fungal pathogens, but direct experimental evidence and data, such as MIC values against specific fungal species like Candida albicans or Aspergillus species, have not been specifically reported for this compound in the reviewed literature.

Antityrosinase Activity

This compound has been identified for its potential to inhibit tyrosinase activity. mdpi.com Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibitors are of interest for cosmetic and medical applications. Other cyclic peptides isolated from Pseudostellaria heterophylla, such as Pseudostellarin G, have also been noted for their ability to inhibit tyrosinase and melanin production. medchemexpress.com While the tyrosinase-inhibiting capacity of the cyclopeptide class from this plant is recognized, specific kinetic studies or IC50 values that quantitatively define the inhibitory potency of purified this compound are not detailed in the available scientific papers.

Anti-fatigue Effects

The plant from which this compound is derived, Pseudostellaria heterophylla, is traditionally used to treat fatigue and weakness. mdpi.comnih.gov This traditional application has led to scientific interest in the anti-fatigue properties of its constituents. The anti-fatigue benefits of the plant are noted as one of its significant pharmacological effects. mdpi.com Anti-fatigue activity in animal models is typically evaluated by measuring parameters such as exhaustive swimming time, and levels of blood lactic acid (BLA) and blood urea (B33335) nitrogen (BUN). nih.govcabidigitallibrary.org While the crude extracts of the plant are associated with these effects, specific studies that isolate this compound and quantify its direct contribution to anti-fatigue activity through such standardized tests are not described in the currently available literature.

Anthelmintic Activity

Some cyclic peptides have been investigated for their potential activity against parasitic worms (helminths). nih.govsemanticscholar.org For instance, related cyclopeptides have been discussed in the context of anthelmintic properties. nih.gov The standard in vitro evaluation for this activity often involves using model organisms like the earthworm Pheretima posthuma to determine the time to paralysis and death. researchgate.netrjppd.org However, there is a lack of specific experimental studies in the scientific literature that evaluate the anthelmintic activity of this compound against any helminth species. Therefore, its potential in this area remains undocumented.

Mechanistic Investigations at Cellular and Molecular Levels

Signal Transduction Pathway Modulation

Heterophyllin B exerts its biological effects by influencing a cascade of signal transduction pathways critical for cellular processes such as proliferation, inflammation, autophagy, and stress responses.

PI3K/AKT/β-Catenin Pathway Regulation

Research has demonstrated that this compound can effectively suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/β-catenin signaling pathway. In human esophageal carcinoma cells (ECA-109), treatment with this compound led to a dose-dependent reduction in the phosphorylation of PI3K and AKT, as well as a significant decrease in the expression of β-catenin. medchemexpress.comnih.gov This inhibition of the PI3K/AKT pathway subsequently affects downstream molecules. For instance, the expression of E-cadherin was upregulated, while the expression of invasion-related factors like snail, vimentin, MMP-2, and MMP-9 was significantly reduced. nih.govmdpi.com These findings suggest that this compound's ability to suppress the adhesion and invasion of cancer cells is mediated through its regulation of the PI3K/AKT/β-catenin pathway. nih.govmdpi.com Furthermore, in models of inflammatory injury, this compound was found to counter the effects of lipopolysaccharide (LPS) by inhibiting the PI3K/Akt signaling pathway, thereby reducing the production of inflammatory and oxidative stress markers. mdpi.comfrontiersin.org

Table 1: Effect of this compound on PI3K/AKT/β-Catenin Pathway Components in ECA-109 Cells

ProteinEffect of this compound TreatmentReference
p-PI3KDecreased expression medchemexpress.comnih.gov
p-AKTDecreased expression medchemexpress.comnih.gov
β-cateninDecreased expression medchemexpress.comnih.gov
E-cadherinIncreased expression nih.govmdpi.com
SnailDecreased expression nih.govmdpi.com
VimentinDecreased expression nih.govmdpi.com
MMP-2Decreased expression mdpi.com
MMP-9Decreased expression mdpi.com

AMPK Signaling Pathway Activation

Adenosine (B11128) monophosphate-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. Studies have shown that this compound can activate the AMPK signaling pathway. nih.govresearchgate.net This activation plays a role in maintaining intestinal epithelial stability and reducing colonic inflammation. researchgate.netnih.gov In a mouse model of pulmonary fibrosis, treatment with this compound significantly increased the phosphorylation levels of AMPK. x-mol.netexlibrisgroup.com The activation of AMPK is a key mechanism through which this compound exerts its protective effects. x-mol.netexlibrisgroup.com

AMPK-STING Pathway Interactions

Recent research has uncovered an interaction between the AMPK and the stimulator of interferon genes (STING) pathways in the context of this compound's action. In studies on pulmonary fibrosis, this compound was found to reduce the expression of STING. x-mol.netexlibrisgroup.com This effect appears to be mediated by AMPK, as the inhibition of AMPK with an inhibitor (Compound C) blocked the reduction of STING expression by this compound. x-mol.netexlibrisgroup.com These findings suggest that this compound can mitigate fibrotic processes by blocking the AMPK-STING pathway, thereby reducing myofibroblast recruitment and extracellular matrix deposition. nih.govfrontiersin.org

Table 2: Impact of this compound on AMPK and STING in a Pulmonary Fibrosis Model

AMPK-TRPML1-Calcineurin Pathway in Autophagy Regulation

This compound has been shown to promote autophagy through the activation of the AMPK-TRPML1-calcineurin signaling pathway. nih.govresearchgate.netnih.gov This pathway is a key calcium-mediated regulatory mechanism affecting the MiT/TFE family of transcription factors. nih.gov In the context of spinal cord injury (SCI), this compound treatment led to a notable increase in the activities of the downstream signaling molecules TRPML1 and calcineurin. nih.gov The activation of this pathway is crucial for the induction of autophagy observed with this compound treatment. nih.govresearchgate.net

Modulation of TFEB Activity and Nuclear Translocation

Transcription factor EB (TFEB) is a master regulator of autophagy and lysosomal biogenesis. This compound enhances autophagy by promoting the nuclear translocation of TFEB. nih.govnih.gov In a model of SCI, neurons treated with this compound showed a significant increase in TFEB activity in both the cytoplasm and the nucleus. nih.gov The nuclear translocation of TFEB is a critical step in its activation, and this process is facilitated by the AMPK-TRPML1-calcineurin pathway. nih.govresearchgate.net Inhibition of AMPK was found to prevent the nuclear translocation of TFEB induced by this compound, confirming the upstream role of AMPK in this process. nih.gov

ER Stress Pathway Activation (IRE1, CHOP, GRP78)

This compound has been shown to induce apoptosis in gastric cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway. nih.gov Treatment with this compound leads to a significant upregulation of key ER stress markers, including inositol-requiring enzyme 1 (IRE1), C/EBP homologous protein (CHOP), and glucose-regulated protein 78 (GRP78). nih.gov Concurrently, the expression of the anti-apoptotic protein Bcl-2 is downregulated. nih.gov This indicates that this compound triggers apoptosis by inducing sustained ER stress. nih.gov

Table 3: Upregulation of ER Stress Markers by this compound in Gastric Cancer Cells

ER Stress MarkerEffect of this compound TreatmentReference
IRE1Upregulated nih.gov
CHOPUpregulated nih.gov
GRP78Upregulated nih.gov
Bcl-2Downregulated nih.gov

Gene and Protein Expression Regulation

This compound exerts its effects by modulating the expression of a variety of crucial genes and proteins involved in cell adhesion, inflammation, autophagy, apoptosis, and synaptic function.

Impact on Adhesion and Invasion Genes (E-cadherin, Snail, Vimentin, MMP2, MMP9)

In the context of cancer cell biology, particularly in esophageal carcinoma cells, this compound has been shown to influence the expression of key proteins associated with cell adhesion and invasion. mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com Treatment with HB leads to an upregulation of E-cadherin, a protein crucial for cell-to-cell adhesion. mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com Conversely, it significantly downregulates the expression of proteins that promote cell invasion and metastasis, including Snail, Vimentin, Matrix Metalloproteinase-2 (MMP2), and Matrix Metalloproteinase-9 (MMP9). mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com This modulation of gene and protein expression suggests that this compound can suppress the invasive and adhesive capabilities of cancer cells. mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com These effects are reportedly mediated through the PI3K/AKT/β-catenin signaling pathway. mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com

Table 1: Effect of this compound on Adhesion and Invasion-Related Protein Expression

Protein Effect of this compound Treatment Function
E-cadherin Increased expression mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com Promotes cell-cell adhesion
Snail Decreased expression mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com Suppresses E-cadherin, promotes invasion
Vimentin Decreased expression mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com Intermediate filament, marker of epithelial-mesenchymal transition
MMP2 Decreased expression mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com Degrades extracellular matrix, facilitates invasion

| MMP9 | Decreased expression mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com | Degrades extracellular matrix, facilitates invasion |

Effects on Inflammatory Cytokine Gene Expression (IL-1β, IL-6)

This compound demonstrates anti-inflammatory properties by suppressing the gene expression of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, HB has been observed to inhibit the production and mRNA expression of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govnih.govresearchgate.net This inhibitory effect on inflammatory cytokine expression is mediated, at least in part, through the suppression of the PI3K/Akt signaling pathway. nih.govnih.gov

Table 2: Effect of this compound on Inflammatory Cytokine Gene Expression

Cytokine Effect of this compound Treatment Cellular Context
IL-1β Decreased mRNA expression nih.govnih.gov LPS-stimulated RAW 264.7 macrophages

| IL-6 | Decreased mRNA expression nih.govnih.gov | LPS-stimulated RAW 264.7 macrophages |

Autophagy-Related Protein Modulation (VPS34, Beclin1, LC3, CTSD, p62/SQSTM1)

Research has shown that this compound can modulate autophagy, a cellular process of degradation and recycling. nih.govresearchgate.netnih.gov In a model of spinal cord injury, treatment with HB led to an upregulation of several key autophagy-related proteins. nih.govresearchgate.netresearchgate.net Western blot analysis confirmed increased levels of Vacuolar protein sorting 34 (VPS34), Beclin-1, and Cathepsin D (CTSD). nih.govresearchgate.netresearchgate.net Furthermore, an increase in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, was observed. nih.govresearchgate.netresearchgate.net Conversely, the expression of p62/SQSTM1, an autophagy receptor that is degraded during the process, was reduced, indicating an enhanced autophagic flux. nih.govresearchgate.netresearchgate.net

Table 3: Modulation of Autophagy-Related Proteins by this compound

Protein Effect of this compound Treatment Role in Autophagy
VPS34 Upregulated nih.govresearchgate.netresearchgate.net Component of the class III PI3K complex, essential for autophagosome nucleation
Beclin-1 Upregulated nih.govresearchgate.netresearchgate.net Key regulator of autophagy initiation
LC3-II Upregulated nih.govresearchgate.netresearchgate.net Marker for autophagosome formation
CTSD Upregulated nih.govresearchgate.netresearchgate.net Lysosomal protease involved in the degradation of autophagic cargo

| p62/SQSTM1 | Reduced nih.govresearchgate.netresearchgate.net | Autophagy receptor, degraded along with cargo |

Apoptosis-Related Protein Expression (Bcl-2)

This compound has been shown to influence the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). nih.govscispace.com In studies on gastric cancer cells, treatment with HB resulted in a dose-dependent inhibition of Bcl-2 expression. nih.gov This downregulation of Bcl-2 is associated with an increase in apoptosis, suggesting that this compound can promote programmed cell death in cancer cells. nih.gov

Synaptic Protein Expression (Synaptophysin, Postsynaptic Density 95)

In the context of neurological function, this compound has been found to enhance the expression of key synaptic proteins. nih.gov Immunohistochemical analysis revealed a significant increase in the density of Synaptophysin and Postsynaptic Density 95 (PSD-95) in the perirhinal cortex and hippocampus of mice treated with HB. nih.gov Synaptophysin is a presynaptic vesicle protein, while PSD-95 is a postsynaptic scaffolding protein. unc.eduresearchgate.netnih.govnovusbio.com The upregulation of these proteins suggests that this compound may promote synaptogenesis and enhance synaptic plasticity, which are crucial for cognitive functions like memory. nih.gov

Cellular Processes Affected

The modulation of gene and protein expression by this compound directly impacts several fundamental cellular processes:

Cell Adhesion and Invasion: By increasing E-cadherin and decreasing Snail, Vimentin, MMP2, and MMP9, this compound effectively inhibits the adhesion and invasion of cancer cells, key processes in metastasis. mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com

Inflammation: The suppression of IL-1β and IL-6 gene expression points to a direct role of this compound in dampening inflammatory responses at the cellular level. nih.govnih.govresearchgate.net

Autophagy: this compound promotes autophagic flux by upregulating the machinery for autophagosome formation and maturation while facilitating the degradation of autophagic substrates. nih.govresearchgate.netnih.govresearchgate.net

Apoptosis: By downregulating the anti-apoptotic protein Bcl-2, this compound facilitates programmed cell death, a critical process for eliminating damaged or cancerous cells. nih.govscispace.com

Synaptic Plasticity: The increased expression of Synaptophysin and PSD-95 suggests that this compound can enhance the formation and strengthening of synapses, providing a molecular basis for its observed cognitive-enhancing effects. nih.gov

Cell Adhesion and Invasion

This compound has demonstrated a notable ability to inhibit the adhesion and invasion of cancer cells, particularly in esophageal carcinoma. medchemexpress.combiorbyt.comchemfaces.com Research indicates that this compound exerts these effects by targeting the PI3K/AKT/β-catenin signaling pathway. medchemexpress.combiorbyt.comchemfaces.commdpi.com

In studies involving ECA-109 human esophageal carcinoma cells, this compound was found to suppress the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), leading to a subsequent decrease in β-catenin expression in a dose-dependent manner. medchemexpress.comchemfaces.commdpi.com This downregulation of the PI3K/AKT/β-catenin pathway leads to an increase in the expression of E-cadherin, a protein crucial for cell-cell adhesion. chemfaces.commdpi.com Concurrently, the expression of proteins associated with invasion and metastasis, such as snail, vimentin, matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9), was significantly reduced. chemfaces.commdpi.com

The inhibitory effects of this compound on cell adhesion and invasion were further confirmed in experiments where a PI3K activating peptide was used. This compound was able to counteract the peptide-induced adhesion and invasion, further solidifying the role of the PI3K/AKT pathway in its mechanism of action. chemfaces.com In ovarian cancer cell lines, this compound has also been shown to inhibit cell migration and invasion. mdpi.com Additionally, in gastric cancer cells, this compound was found to bind to CXCR4, a receptor involved in cell migration, thereby inhibiting cell migration, invasion, and proliferation. mdpi.com

Table 1: Effect of this compound on Proteins Involved in Cell Adhesion and Invasion

ProteinEffect of this compound TreatmentCellular Function
p-PI3K DecreasedSignaling pathway activation
p-AKT DecreasedSignaling pathway activation
β-catenin DecreasedCell adhesion, gene transcription
E-cadherin IncreasedCell-cell adhesion
Snail DecreasedEpithelial-mesenchymal transition
Vimentin DecreasedEpithelial-mesenchymal transition
MMP-2 DecreasedExtracellular matrix degradation
MMP-9 DecreasedExtracellular matrix degradation
CXCR4 Inhibited bindingCell migration and invasion

Inflammatory Response and Cytokine Production

This compound exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators and cytokines. nih.govnih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.comnih.govresearchgate.net

Furthermore, this compound effectively reduces the expression and production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-1 beta (IL-1β). mdpi.comnih.govresearchgate.net This inhibitory effect on cytokine production is mediated, at least in part, through the suppression of the PI3K/Akt signaling pathway. mdpi.comnih.govnih.gov Studies have also indicated that this compound can lessen colonic inflammation by stimulating the AMPK pathway. nih.govresearchgate.net In the context of neuroinflammation, particularly in models of Alzheimer's disease, this compound has been observed to reduce neuroinflammation and modulate splenic T helper cells. nih.govresearchgate.netnih.gov This suggests a broader immunomodulatory role for this compound. researchgate.netnih.gov

Oxidative Stress and Reactive Oxygen Species Homeostasis

This compound plays a crucial role in mitigating oxidative stress by modulating the production of reactive oxygen species (ROS) and enhancing antioxidant defenses. nih.gov Oxidative stress, characterized by an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. nih.govmdpi.com

In models of spinal cord injury (SCI), the overproduction of ROS is a key component of secondary damage. nih.gov this compound treatment has been shown to reduce oxidative damage in the injured spinal cord, as evidenced by decreased levels of ROS. nih.gov This is accompanied by an increase in the levels of antioxidant proteins such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD1). nih.gov

Furthermore, enzyme-linked immunosorbent assay (ELISA) results have demonstrated that this compound treatment leads to a significant decrease in markers of oxidative damage, including 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), advanced oxidation protein products (AOPP), and malondialdehyde (MDA), while simultaneously increasing SOD content. nih.gov In LPS-stimulated macrophages, this compound has also been shown to suppress the production of ROS. mdpi.comnih.gov These findings collectively highlight the capacity of this compound to restore reactive oxygen species homeostasis and protect against oxidative damage. nih.gov

Autophagy and Lysosomal Function

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases. nih.govsygnaturediscovery.com this compound has been identified as a potent modulator of autophagy, particularly in the context of neurological injury. nih.gov

In studies on spinal cord injury, this compound was found to enhance autophagic activity. nih.gov This was demonstrated by the upregulation of key autophagy-related proteins, including VPS34, Beclin-1, and LC3 II, which are involved in the formation of autophagosomes. nih.gov Additionally, the expression of the lysosomal protease Cathepsin D (CTSD) was increased following this compound treatment. nih.gov Conversely, the level of p62/SQSTM1, a protein that is degraded during autophagy, was reduced, indicating an improved autophagic flux. nih.govresearchgate.net

The mechanism behind this enhancement of autophagy involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.gov this compound promotes the nuclear translocation of TFEB, thereby stimulating the expression of autophagy and lysosomal genes. nih.gov This process is mediated through the AMPK-TRPML1-calcineurin signaling pathway. nih.gov The enhancement of autophagy by this compound is crucial for its protective effects, as it helps to clear cellular debris and damaged organelles, thereby preserving neuronal cell integrity and function. nih.gov

Table 2: Impact of this compound on Autophagy-Related Proteins

ProteinEffect of this compound TreatmentRole in Autophagy
VPS34 UpregulatedAutophagosome formation
Beclin-1 UpregulatedAutophagosome formation
LC3 II UpregulatedAutophagosome marker
CTSD UpregulatedLysosomal protease
p62/SQSTM1 ReducedAutophagic cargo receptor
TFEB Enhanced nuclear translocationMaster regulator of autophagy

Pyroptosis Inhibition

Pyroptosis is a form of pro-inflammatory programmed cell death that is implicated in the pathology of various inflammatory diseases and injuries, including spinal cord injury. nih.gov this compound has been shown to effectively inhibit pyroptosis. nih.govnih.govijbs.com

The mechanism of pyroptosis inhibition by this compound is closely linked to its ability to induce autophagy. nih.gov By enhancing TFEB-driven autophagy, this compound facilitates the clearance of components that can trigger the activation of the inflammasome, a key multiprotein complex that initiates pyroptosis. nih.gov Specifically, autophagy can help in the removal of damaged mitochondria, which are a source of reactive oxygen species that can activate the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.gov Studies have shown that this compound treatment leads to a reduction in the markers of pyroptosis in the injured spinal cord. nih.govresearchgate.netijbs.com The inhibition of pyroptosis by this compound contributes significantly to its neuroprotective effects by reducing inflammation and cell death. nih.gov

Axonal Atrophy and Neuronal Apoptosis

This compound has demonstrated significant neuroprotective effects by counteracting axonal atrophy and neuronal apoptosis, particularly in the context of Alzheimer's disease models. mdpi.comresearchgate.netnih.gov In cultured cortical neurons exposed to amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, both Pseudostellaria heterophylla extract and purified this compound were able to reverse Aβ-induced axonal atrophy and neuronal apoptosis. researchgate.netnih.gov This suggests a direct protective effect on neurons. researchgate.net Furthermore, in a mouse model of Alzheimer's disease, this compound was shown to protect neurons from apoptosis induced by Aβ. mdpi.com The ability of this compound to prevent neuronal death and preserve axonal integrity is a critical aspect of its potential therapeutic value for neurodegenerative diseases.

Neurite Elongation and Synaptic Plasticity

This compound has been shown to promote neurite elongation and enhance synaptic plasticity, which are fundamental processes for learning and memory. nih.gov Studies have demonstrated that co-culturing neurons with this compound leads to significant elongation of neurites. researchgate.netnih.gov

In vivo studies in mice have shown that administration of this compound enhances cognitive functions, including object recognition and spatial memory. researchgate.net Immunohistochemical analysis of the brains of these mice revealed an increased density of β3-tubulin-positive neurites, as well as elevated levels of the synaptic proteins synaptophysin and postsynaptic density protein 95 (PSD-95) in the perirhinal cortex and hippocampus. nih.gov These findings indicate that this compound promotes the structural basis of synaptic connections. nih.gov Furthermore, this compound was found to modulate neurotransmitter levels, increasing serotonin (B10506) in the hippocampus and decreasing dopamine (B1211576) metabolites in the prefrontal cortex and hippocampus. nih.gov This suggests that this compound can enhance cognitive function by promoting the growth of neural connections and modulating brain chemistry. nih.gov

Cell Proliferation and Extracellular Matrix Disassembly

This compound has been identified as a modulator of biological processes integral to cell proliferation and the structural integrity of the extracellular matrix (ECM). e3s-conferences.orgresearchgate.net Network pharmacology studies have indicated that the mechanisms of action for this compound involve the regulation of proteolysis, collagen catabolic processes, and the disassembly of the extracellular matrix. e3s-conferences.orgresearchgate.nete3s-conferences.org These processes are critical in tissue remodeling, both in normal physiological functions and in pathological conditions.

The degradation of the ECM is a key step in cell proliferation and invasion, and it is primarily carried out by a family of enzymes known as matrix metalloproteinases (MMPs). Research has shown that this compound can influence the expression of these enzymes. Specifically, Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, have been identified as potential targets of this compound. e3s-conferences.orge3s-conferences.org These MMPs are zinc-dependent endopeptidases capable of degrading type IV collagen, a major structural component of basement membranes. wikipedia.org

Studies on human esophageal carcinoma cells (ECA-109) have demonstrated that this compound can suppress the expression levels of key signaling proteins. medchemexpress.com The compound has been shown to inhibit the PI3K/AKT/β-catenin signaling pathway in a dose-dependent manner. e3s-conferences.orgmedchemexpress.com This pathway is significant because it is known to regulate the expression of MMP-2 and MMP-9. e3s-conferences.org By down-regulating this pathway, this compound effectively reduces the expression of these metalloproteinases, thereby inhibiting the disassembly of the extracellular matrix. e3s-conferences.org Other research has shown that this compound can also reduce myofibroblast recruitment and the deposition of extracellular matrix by blocking the AMPK-STING pathway. researchgate.netresearchgate.net

Table 1: Key Proteins Modulated by this compound in ECM Disassembly

Target Protein Protein Family Function Effect of this compound Reference
MMP-2 Matrix Metalloproteinase Degrades Type IV Collagen Downregulation e3s-conferences.orge3s-conferences.org
MMP-9 Matrix Metalloproteinase Degrades Type IV Collagen, involved in angiogenesis Downregulation e3s-conferences.orge3s-conferences.org
CCND1 (Cyclin D1) Cyclin Regulator of cell cycle progression Potential Target e3s-conferences.orge3s-conferences.org
p-PI3K Kinase Signaling protein in the PI3K/AKT pathway Suppression medchemexpress.com
p-AKT Kinase Signaling protein in the PI3K/AKT pathway Suppression medchemexpress.com
β-catenin Catenin Component of cell adhesion and signaling pathway Suppression medchemexpress.com

Modulation of Cytosolic Calcium Ion Concentration

Scientific investigations suggest that this compound is involved in the positive regulation of cytosolic calcium ion concentration. e3s-conferences.orgresearchgate.nete3s-conferences.org The maintenance of calcium ion homeostasis within the cell's cytosol is a critical process for a multitude of cellular functions, including signal transduction, muscle contraction, and neurotransmission. ebi.ac.uk

Recent studies, particularly in the context of spinal cord injury (SCI), have begun to elucidate the specific molecular pathways through which this compound exerts its influence on calcium signaling. nih.gov Research indicates that this compound activates Transcription Factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis. nih.govresearchgate.net This activation is achieved through the AMPK-TRPML1-calcineurin signaling pathway. nih.gov

The components of this pathway are directly linked to calcium modulation. TRPML1 (Transient Receptor Potential Mucolipin 1) is a calcium-permeable ion channel located on the membrane of lysosomes. Its activation leads to the release of calcium from lysosomes into the cytosol. Calcineurin is a calcium-dependent phosphatase; its activation by increased cytosolic calcium levels further propagates the signaling cascade that leads to the nuclear translocation of TFEB. nih.gov Therefore, the engagement of the AMPK-TRPML1-calcineurin pathway by this compound represents a sophisticated mechanism for modulating intracellular calcium levels. nih.gov These findings highlight a calcium-dependent signaling mechanism potentially modulated by this compound. nih.gov

Table 2: Signaling Pathway Components for Calcium Modulation by this compound | Pathway Component | Description | Role in Calcium Signaling | Reference | | --- | --- | --- | --- | | AMPK | Adenosine monophosphate-activated protein kinase | Energy sensor, upstream activator in the pathway | nih.govresearchgate.net | | TRPML1 | Transient Receptor Potential Mucolipin 1 | Lysosomal calcium ion channel | Its activation facilitates Ca²⁺ release into the cytosol | nih.gov | | Calcineurin | Calcium-dependent protein phosphatase | Activated by increased cytosolic Ca²⁺, dephosphorylates TFEB | nih.gov | | TFEB | Transcription Factor EB | Master regulator of lysosomal biogenesis and autophagy | Its activity is modulated by the calcium-dependent pathway | nih.govresearchgate.net |

Advanced Research Methodologies and Experimental Models

In vitro Cell Culture Models

In vitro models provide a controlled environment to study the direct effects of Heterophyllin B on specific cell types, allowing for detailed mechanistic analysis.

The ECA-109 human esophageal carcinoma cell line is a key model used to investigate the anti-cancer properties of this compound. nih.gov Studies have shown that this compound can significantly inhibit the adhesion and invasion of these cancer cells in a dose-dependent manner. nih.govchemfaces.com This inhibitory effect is attributed to its ability to modulate critical signaling pathways.

Research indicates that this compound targets the PI3K/AKT/β-catenin signaling pathway. chemfaces.commedchemexpress.com Treatment of ECA-109 cells with this compound leads to a marked decrease in the phosphorylation of PI3K and AKT, and a reduction in the protein levels of β-catenin. nih.govchemfaces.com This disruption of the signaling cascade affects the expression of downstream genes associated with cell adhesion and invasion. mdpi.com Specifically, this compound treatment increases the expression of E-cadherin, an adhesion molecule whose loss is associated with cancer progression, while significantly decreasing the expression of invasion-related factors such as snail, vimentin, matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9). mdpi.comchemfaces.com

Table 1: Effects of this compound on ECA-109 Cells

Target Pathway/Molecule Observed Effect Reference
Cell Adhesion & Invasion Significantly suppressed in a dose-dependent manner. nih.govchemfaces.com
p-PI3K / p-AKT Expression levels markedly decreased. chemfaces.commedchemexpress.com
β-catenin Protein levels markedly decreased. nih.govchemfaces.com
E-cadherin Expression was promoted. mdpi.com
Snail, Vimentin, MMP-2, MMP-9 Expression levels significantly decreased. mdpi.com

RAW 264.7 macrophages are a standard cell line for studying inflammatory responses. Research using this model has demonstrated the anti-inflammatory and antioxidant properties of this compound. frontiersin.orgnih.gov When these cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, they produce inflammatory mediators. nih.gov

Studies show that this compound significantly inhibits the LPS-induced production of nitric oxide (NO) and pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.govnih.gov Furthermore, it suppresses the generation of reactive oxygen species (ROS) and reduces apoptosis in these macrophages. nih.gov The underlying mechanism for these effects involves the suppression of the PI3K/Akt signaling pathway. frontiersin.orgnih.gov

Table 2: Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

Parameter Observed Effect Reference
NO, IL-1β, IL-6 Production Inhibited. nih.govnih.gov
ROS Production Suppressed. nih.gov
Apoptosis Suppressed. nih.gov
PI3K/Akt Pathway Suppressed. frontiersin.orgnih.gov

To investigate its neuroprotective potential, this compound has been studied using primary cultured cortical neurons from mice. nih.gov These models are particularly relevant for neurodegenerative disease research. researchgate.net It has been observed that both Pseudostellaria heterophylla extract and its active component, this compound, can reverse axonal atrophy and neuronal apoptosis induced by amyloid-beta (Aβ25-35), a peptide implicated in Alzheimer's disease. nih.govresearchgate.net Further studies have shown that co-culturing neurons with this compound leads to significant elongation of neurites, suggesting a role in promoting neuronal repair and growth. nih.gov

The effect of this compound has also been explored in gastric cancer (GC) cell lines. nih.gov Research demonstrates that this compound administration significantly suppresses the viability and proliferation of GC cells. researchgate.netnih.gov It also promotes apoptosis and induces cell cycle arrest at the G0/G1 phase in a dose-dependent manner. nih.gov

Two primary mechanisms have been identified. First, this compound activates endoplasmic reticulum (ER) stress. nih.gov This is evidenced by the marked upregulation of ER stress-associated proteins such as IRE1, CHOP, and GRP78, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Second, this compound has been shown to bind to the receptor CXCR4, which in turn suppresses the PI3K/AKT signaling pathway, restraining the malignant progression of GC cells. nih.gov

Table 3: Effects of this compound on Gastric Cancer Cells

Process Observed Effect Mechanism Reference
Cell Viability & Proliferation Significantly suppressed. Activation of ER Stress, Inhibition of PI3K/AKT pathway. researchgate.netnih.gov
Apoptosis & Cell Cycle Arrest Facilitated. Activation of ER Stress. nih.gov
ER Stress Proteins (IRE1, CHOP, GRP78) Markedly upregulated. N/A researchgate.netnih.gov
Anti-apoptosis Protein (Bcl-2) Inhibited. N/A researchgate.netnih.gov
Malignant Phenotypes (Invasion, Migration) Restrained. Binding to CXCR4 and suppression of PI3K/AKT pathway. nih.gov

In vivo Animal Models

Animal models are indispensable for evaluating the physiological effects of this compound in a complex, living system, bridging the gap between in vitro findings and potential clinical applications.

A contusion spinal cord injury (SCI) model in C57BL/6J mice has been utilized to assess the therapeutic efficacy of this compound in the context of neurological trauma. nih.govnih.gov Following SCI, the administration of this compound has been shown to facilitate functional recovery, as measured by motor function assessments. nih.gov

The mechanism behind this recovery involves the modulation of several key cellular processes that occur post-injury. nih.gov Research indicates that this compound promotes autophagy, a cellular cleaning process, by enhancing the nuclear translocation of transcription factor EB (TFEB), a master regulator of this process. nih.gov Concurrently, it inhibits pyroptosis (a form of inflammatory cell death) and oxidative stress. nih.gov The regulation of TFEB by this compound appears to be mediated through the AMPK-TRPML1-calcineurin pathway. nih.govnih.gov These findings highlight its potential to mitigate secondary injury cascades that hinder neurological repair. nih.gov

Alzheimer's Disease Mouse Models

To investigate the neuroprotective effects of this compound, researchers have utilized established mouse models that mimic the pathology of Alzheimer's disease (AD).

Intracerebroventricular (i.c.v.) Aβ1-42 Induced Mice : This model involves the direct injection of amyloid-beta (Aβ) peptide 1-42 into the cerebral ventricles of mice, inducing AD-like pathology. Studies using this model have shown that this compound can improve memory retrieval, modulate splenic T helper cells, and lessen neuroinflammation. researchgate.net It has been demonstrated that this compound significantly mitigates the impairment of splenic T helper cells caused by Aβ1-42 and enhances cognitive and spatial memory. nih.gov

APP/PS1 Transgenic Mice : These mice are genetically engineered to overexpress the amyloid precursor protein (APP) and a mutant form of presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques and cognitive deficits, closely resembling human AD progression. researchgate.net Research on 8-month-old male APP/PS1 mice revealed that this compound administration markedly improved cognitive function. bohrium.com Furthermore, it was effective in reducing the levels of Aβ1–42 and phosphorylated tau (p-Tau) in both the brain and serum, while also alleviating neuroinflammation and intestinal permeability. bohrium.com These therapeutic effects were found to be dependent on the vagus nerve, highlighting the role of the spleen-gut microbiota-brain axis. bohrium.com

Table 1: Summary of this compound Research in Alzheimer's Disease Mouse Models

Model Key Pathological Feature Investigated Effects of this compound Key Findings Citations
i.c.v. Aβ1-42 Induced Aβ-induced neuroinflammation and cognitive deficits Memory, neuroinflammation, immune modulation Improved memory retrieval; reduced neuroinflammation; modulated splenic T helper cells. researchgate.netnih.gov

| APP/PS1 Transgenic | Progressive Aβ plaque deposition and cognitive decline | Cognitive function, Aβ and p-Tau levels, neuroinflammation | Improved cognitive performance; reduced brain and serum Aβ1–42 and p-Tau; alleviated neuroinflammation and intestinal permeability via the spleen-gut microbiota-brain axis. | researchgate.netbohrium.com |

Pulmonary Fibrosis Mouse Models

The anti-fibrotic properties of this compound have been primarily studied using the bleomycin-induced mouse model of pulmonary fibrosis.

Bleomycin (B88199) (BLM)-Induced Pulmonary Fibrosis : In this widely used model, the antibiotic drug bleomycin is administered to mice, causing lung injury and the subsequent development of fibrosis, characterized by excessive collagen deposition and architectural distortion of the lung tissue. nih.govresearchgate.net Studies have shown that treatment with this compound significantly attenuates key features of BLM-induced pulmonary fibrosis, including the collapse of alveolar cavities, infiltration of inflammatory cells, thickening of alveolar walls, and deposition of collagen. nih.govresearchgate.netexlibrisgroup.com The mechanism behind these protective effects involves the activation of adenosine (B11128) 5'-monophosphate (AMP)-activated protein kinase (AMPK) and the subsequent inhibition of stimulator of interferon genes (STING) signaling. nih.govresearchgate.net this compound was also found to inhibit TGF-β/Smad2/3 signaling pathways, which are critical in the fibrotic process. researchgate.net Further research has explored the synergistic effects of this compound with the approved anti-fibrotic drug nintedanib (B1663095), finding that their combination can enhance therapeutic efficacy against lung fibrosis. nih.gov

Table 2: Findings in Bleomycin-Induced Pulmonary Fibrosis Mouse Model

Investigated Effect Key Molecular Pathways Outcome Citations
Attenuation of fibrotic markers (collagen deposition, alveolar wall thickening) AMPK activation, STING signaling inhibition, TGF-Smad2/3 inhibition Reduced alveolar collapse and inflammatory cell infiltration. nih.govresearchgate.netexlibrisgroup.com
Inhibition of cellular transdifferentiation Not specified Inhibited alveolar epithelial-mesenchymal transition (EMT) and lung fibroblast transdifferentiation. nih.govresearchgate.net

Molecular and Cellular Biology Techniques

A range of molecular and cellular biology techniques has been instrumental in dissecting the specific pathways through which this compound exerts its effects at a subcellular level.

Western Blot Analysis

Western blot analysis has been frequently employed to quantify changes in the protein expression levels of key signaling molecules following treatment with this compound in various disease models. This technique allows for the identification of the specific proteins targeted by the compound.

In studies on spinal cord injury (SCI), Western blotting revealed that this compound influences pathways related to pyroptosis, autophagy, and cellular metabolism. nih.govijbs.com In esophageal carcinoma cells, the technique demonstrated that this compound suppresses the PI3K/AKT/β-catenin signaling pathway. nih.gov Research on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that this compound modulates the phosphorylation of PI3K and Akt. mdpi.comnih.gov

Table 3: Proteins Analyzed by Western Blot in this compound Studies

Cell/Tissue Model Target Proteins Observed Effect of this compound Citations
Spinal Cord Injury (Mouse) NLRP3, Caspase-1, IL-1β, GSDMD-N, ASC, TFEB, p-mTOR, TRPML1 Modulated levels, indicating inhibition of pyroptosis and enhancement of TFEB-mediated autophagy. nih.govijbs.com
ECA-109 Esophageal Carcinoma Cells p-PI3K, p-AKT, β-catenin, Snail, E-cadherin, Vimentin, MMP2, MMP9 Decreased phosphorylation of PI3K/AKT and expression of β-catenin and downstream invasion-related proteins. nih.govchemrct.com

| RAW 264.7 Macrophages (LPS-stimulated) | p-PI3K, p-AKT | Modulated the phosphorylation ratio of p-AKT/AKT and p-PI3K/PI3K. | mdpi.comnih.gov |

Immunofluorescence Staining

Immunofluorescence staining is a powerful technique used to visualize the localization and expression of specific proteins within cells and tissues. This method has provided critical insights into how this compound affects cellular architecture and protein distribution in pathological contexts.

In a mouse model of spinal cord injury, double immunofluorescence staining was used to examine the co-localization of specific markers within neurons (NeuN-positive cells). nih.gov This revealed this compound's role in modulating autophagy (via SQSTM1 staining) and pyroptosis (via Caspase-1 and GSDMD-N staining). nih.gov The technique also visualized an increase in the expression and nuclear translocation of the transcription factor TFEB in neurons. nih.gov In the context of Alzheimer's disease research using APP/PS1 mice, immunofluorescence was employed to analyze the burden of Aβ plaques and the extent of phosphorylated tau (p-Tau) in brain tissue. bohrium.com

Table 4: Applications of Immunofluorescence in this compound Research

Model Target Proteins/Markers Purpose of Staining Key Observation Citations
Spinal Cord Injury (Mouse) SQSTM1/NeuN, Caspase-1/NeuN, GSDMD-N/NeuN, TFEB/NeuN To assess autophagy, pyroptosis, and TFEB localization in neurons. Enhanced autophagy, inhibited pyroptosis, and increased TFEB expression and nuclear translocation in neurons. nih.gov

| APP/PS1 AD Mice | Aβ plaques, Phosphorylated tau (p-Tau) | To quantify Alzheimer's-related pathology in the brain. | Reduced Aβ plaques and p-Tau levels. | bohrium.com |

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative immunoassay used to measure the concentration of a specific analyte, typically a protein or cytokine, in a biological sample. This technique has been vital for quantifying the effects of this compound on the levels of soluble biomarkers, such as cytokines and pathological proteins.

In studies of APP/PS1 mice, ELISA was utilized to measure the concentrations of Aβ1–42 and p-Tau in both brain homogenates and serum, confirming that this compound reduces the systemic and central burden of these pathological proteins. bohrium.com In a spinal cord injury model, ELISA kits were used to quantify the levels of pyroptosis-related proteins, including caspase-1, GSDMD-N, cleaved IL-1β, and cleaved IL-18, showing that this compound treatment reduced their presence. ijbs.com Furthermore, in studies of inflammation using LPS-stimulated macrophages, ELISA demonstrated that this compound could suppress the production of pro-inflammatory cytokines, including IL-1β and IL-6. nih.gov

Table 5: Analytes Measured by ELISA in this compound Studies

Model/Condition Sample Type Analyte Measured Result of this compound Treatment Citations
APP/PS1 AD Mice Brain, Serum Aβ1–42, p-Tau Decreased levels. bohrium.com
Spinal Cord Injury (Mouse) Not Specified Caspase-1, GSDMD-N, Cleaved IL-1β, Cleaved IL-18 Decreased levels. ijbs.com

| LPS-stimulated Macrophages | Cell Culture Supernatant | IL-1β, IL-6 | Decreased production. | nih.gov |

Reverse Transcription-Quantitative Polymerase Chain Reaction (qRT-PCR)

qRT-PCR is a sensitive technique used to measure the expression levels of specific messenger RNA (mRNA) molecules, providing insights into gene activity. This method has been applied to understand how this compound modulates cellular functions at the level of gene transcription.

In cancer research involving ECA-109 human esophageal carcinoma cells, qRT-PCR analysis showed that this compound treatment increased the mRNA expression of the cell adhesion molecule E-cadherin while decreasing the mRNA levels of genes associated with cell invasion, such as vimentin, snail, MMP-2, and MMP-9. nih.gov In immunological studies, qRT-PCR was used to confirm that this compound decreased the mRNA expression levels of the pro-inflammatory cytokines IL-1β and IL-6 in LPS-stimulated RAW 264.7 macrophages. mdpi.comnih.govnih.gov Additionally, qRT-PCR has been used in plant biology to evaluate the expression of prePhHB, the precursor gene responsible for the biosynthesis of this compound in Pseudostellaria heterophylla. frontiersin.orgx-mol.net

Table 6: Gene Expression Analysis by qRT-PCR in this compound Studies

Cell/Organism Model Target Genes Observed Effect on mRNA Levels Citations
ECA-109 Esophageal Carcinoma Cells E-cadherin, Vimentin, Snail, MMP-2, MMP-9 Increased E-cadherin; Decreased Vimentin, Snail, MMP-2, and MMP-9. nih.gov
RAW 264.7 Macrophages (LPS-stimulated) IL-1β, IL-6 Decreased expression. mdpi.comnih.govnih.gov

| Pseudostellaria heterophylla | prePhHB (precursor gene) | Expression levels correlated with this compound content. | frontiersin.orgx-mol.net |

Flow Cytometry

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of this compound research, this methodology has been instrumental in elucidating its effects on cellular processes such as apoptosis (programmed cell death) and cell cycle progression.

For instance, studies on gastric cancer (GC) cells have utilized flow cytometry to demonstrate that treatment with this compound leads to a dose-dependent increase in apoptosis and causes cell cycle arrest at the G0/G1 phase. nih.govscispace.com In these experiments, cells are typically stained with fluorescent dyes like Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes, indicating late apoptosis or necrosis. The analysis of thousands of cells provides a quantitative measure of the apoptotic and cell cycle effects induced by this compound. mdpi.com

Similarly, in studies investigating the anti-inflammatory properties of this compound, flow cytometry has been used to measure its impact on apoptosis in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). nih.gov The technique can also be employed to measure intracellular reactive oxygen species (ROS) by using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation. nih.gov

Table 1: Application of Flow Cytometry in this compound Research

Cell Line Experimental Condition Key Findings Reference
Gastric Cancer (GC) Cells Treatment with varying concentrations of this compound Significant suppression of cell viability, induction of apoptosis, and cell cycle arrest at the G0/G1 phase. nih.govscispace.com nih.gov, scispace.com
RAW 264.7 Macrophages Pre-treatment with this compound before LPS stimulation Reduction of LPS-induced apoptosis. nih.gov nih.gov

Transcriptome Analysis and Gene Set Enrichment Analysis (GSEA)

Transcriptome analysis, often performed using techniques like RNA sequencing (RNA-seq), provides a comprehensive snapshot of the genes being expressed in a cell at a given time. When coupled with Gene Set Enrichment Analysis (GSEA), researchers can move beyond single-gene analysis to understand how entire pathways and biological processes are altered by this compound. GSEA is a computational method that determines whether a predefined set of genes shows statistically significant, concordant differences between two biological states. cd-genomics.comwikipedia.orggsea-msigdb.org

In the context of this compound research, RNA sequencing was utilized to investigate its effects on spinal cord injury (SCI). This analysis played a crucial role in understanding the involvement of pyroptosis, oxidative stress, and autophagy in the therapeutic impact of this compound. researchgate.net GSEA helps to identify which cellular pathways are significantly enriched or depleted in response to this compound treatment, providing crucial insights into its mechanisms of action. cd-genomics.comwikipedia.org This approach allows for a more holistic understanding of the compound's effects on complex biological systems.

Associated Virus Vectors for Gene Manipulation (e.g., TFEB shRNA)

To validate the role of specific genes and pathways in the action of this compound, researchers employ gene manipulation techniques. Adeno-associated virus (AAV) vectors are commonly used tools for this purpose due to their ability to efficiently deliver genetic material into both dividing and non-dividing cells with a low immune response. escovaccixcell.com These vectors can be engineered to carry short hairpin RNAs (shRNAs), which can silence the expression of specific genes.

A notable example is the use of AAV vectors to deliver TFEB shRNA. nih.govresearchgate.net Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. mdpi.com To confirm that the therapeutic effects of this compound in spinal cord injury are mediated through the TFEB pathway, researchers used an AAV vector to deliver TFEB shRNA to the spinal cord of mice. nih.gov This led to a significant reduction in TFEB expression. nih.gov The subsequent observation that the beneficial effects of this compound were diminished in these animals provided strong evidence for the direct involvement of TFEB in its mechanism of action. nih.gov This experimental model allows for the precise dissection of molecular pathways in a living organism.

Omics and Computational Approaches

Network Pharmacology and Molecular Informatics

Network pharmacology is an interdisciplinary field that combines systems biology, bioinformatics, and pharmacology to study the complex interactions between drugs, targets, and diseases. biorxiv.org This approach moves away from the "one drug, one target" paradigm to a more holistic "multi-component, multi-target" understanding of drug action. biorxiv.org

In the study of this compound, network pharmacology has been used to predict its potential targets and mechanisms of action in diseases like esophageal cancer. e3s-conferences.org By constructing a network of interactions between the compound, its potential protein targets, and disease-related genes, researchers can identify key nodes and pathways that are likely to be modulated by this compound. e3s-conferences.org Molecular informatics tools are then used to analyze these complex networks and generate hypotheses about the compound's therapeutic effects. e3s-conferences.orgreadkong.com

Target Identification and Pathway Enrichment Analysis (e.g., KEGG)

A crucial step in understanding the mechanism of action of a compound is the identification of its molecular targets. Computational methods, often as part of a network pharmacology workflow, are used to predict potential protein targets of this compound. These predictions are typically based on the compound's chemical structure and known interactions of similar molecules.

Once a list of potential targets is generated, pathway enrichment analysis is performed to determine which biological pathways are statistically overrepresented. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a widely used database for this purpose, providing a collection of manually curated pathway maps representing current knowledge on molecular interaction and reaction networks. mtoz-biolabs.comresearchgate.net By mapping the potential targets of this compound to KEGG pathways, researchers can identify the signaling cascades and metabolic processes most likely to be affected by the compound. e3s-conferences.org For example, in the context of esophageal cancer, KEGG analysis revealed that the targets of this compound were significantly enriched in pathways such as the TNF signaling pathway and pathways in cancer. e3s-conferences.org

Table 2: Top Enriched KEGG Pathways for this compound in Esophageal Cancer

Pathway Name Number of Enriched Genes Gene Ratio
Pathways in cancer 30 High
TNF signaling pathway 13 High
Bladder cancer 10 Medium
Small cell lung cancer 10 Medium
Rheumatoid arthritis 10 Medium

This table is a representative example based on findings from network pharmacology studies. The exact numbers may vary between studies.

Protein-Protein Interaction Network Analysis

Proteins rarely act in isolation; they form complex networks of interactions to carry out their biological functions. ebi.ac.ukmdpi.com Protein-protein interaction (PPI) network analysis is a powerful tool to visualize and analyze these complex relationships. ebi.ac.uk

After identifying the potential targets of this compound, a PPI network can be constructed to understand the functional relationships between these targets. e3s-conferences.org This network is built by querying databases that contain experimentally validated and predicted protein interactions. ebi.ac.uk The analysis of the network's topology can reveal key "hub" proteins that have a high number of connections, suggesting a central role in the biological processes affected by this compound. e3s-conferences.org For instance, in the study of this compound's effect on esophageal cancer, a PPI network of potential targets was constructed and analyzed to identify core targets that are central to the compound's inhibitory effects. e3s-conferences.orgresearchgate.net This approach helps to prioritize targets for further experimental validation and provides a deeper understanding of the compound's system-level effects.

16S rRNA Sequencing for Microbiota Analysis (e.g., Spleen-Gut Microbiota-Brain Axis Research)

Recent studies have explored the intricate relationship between this compound, the immune system, and the gut microbiota, particularly in the context of neurodegenerative diseases like Alzheimer's. One key methodology in this area is 16S rRNA sequencing, which is used to analyze the composition of the gut microbiota.

In a study involving APP/PS1 model mice, a model for Alzheimer's disease, 16S rRNA sequencing was utilized to assess changes in the gut microbiota following administration of this compound. bohrium.com The research aimed to investigate the therapeutic mechanisms of this compound via the spleen-gut microbiota-brain axis. bohrium.com The results revealed that this compound treatment led to significant shifts in the gut microbiota composition. Specifically, there was an enrichment of bacteria associated with cognitive benefits, such as Dubosiella and Muribaculaceae. bohrium.com Conversely, a reduction was observed in potentially pathogenic bacteria, including Lachnospiraceae_NK4A136 and ASF356. bohrium.com These findings suggest that this compound can modulate the gut microbial ecosystem, which is increasingly recognized as a crucial player in the bidirectional communication between the gut and the brain. bohrium.comresearchgate.net This modulation of the gut-brain axis, potentially influenced by the spleen, is a proposed mechanism for the cognitive improvements observed in the animal models. bohrium.com

1H Nuclear Magnetic Resonance (NMR) for Metabolite Analysis

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-selective technique for metabolomics, offering rapid and high-throughput analysis of metabolites in biological samples. nih.gov This method has been instrumental in characterizing the chemical profile of Pseudostellaria heterophylla and understanding the metabolic changes associated with different cultivation conditions and germplasms. nih.gov

A study employing ¹H-NMR-based metabolomics successfully identified 34 different metabolites in Pseudostellariae Radix, the dried tuberous root of P. heterophylla. nih.gov This comprehensive analysis, combined with High-Performance Liquid Chromatography (HPLC), revealed significant variations in the chemical composition of the plant based on its cultivation origin. nih.gov For instance, the relative amounts of certain amino acids, sugars, and fatty acids differed between samples from various geographical locations. nih.gov This highlights the utility of NMR in quality control and in understanding the biosynthesis of active compounds like this compound. nih.gov Furthermore, ¹H-NMR has been used to analyze short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota, in studies investigating the gut-brain axis. researchgate.net

Biochemical and Enzymatic Assays

In vitro Enzyme Assays for Biosynthesis

Understanding the biosynthesis of this compound is crucial for its potential large-scale production. In vitro enzyme assays have been pivotal in elucidating the enzymatic pathways involved in its formation. nih.govresearchgate.net Research has demonstrated that this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). researchgate.net

Scientists have developed in vitro systems to study the cyclization of the linear precursor peptide of this compound. nih.govnih.gov Crude enzyme extracts from the phloem of P. heterophylla tuberous roots were used to catalyze the conversion of a synthesized linear peptide into the cyclic this compound. nih.gov This was confirmed by detecting the formation of this compound in the reaction mixture. nih.gov Further studies have identified specific enzymes, such as PhPCY3, a type of peptide cyclase, that are crucial for the C-terminal cleavage and subsequent cyclization of the precursor peptide to form this compound. nih.gov These in vitro assays are essential for identifying and characterizing the enzymes responsible for the biosynthesis of this complex cyclic peptide. nih.govnih.gov

HPLC for Quantification of this compound and Neurotransmitters

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification of this compound in various samples, including plant extracts and biological fluids. nih.govd-nb.info It is often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. d-nb.info HPLC methods have been developed and validated for the simultaneous determination of this compound and other active components in P. heterophylla, serving as a quality control standard. nih.gov

In preclinical studies, HPLC has also been employed to measure the levels of neurotransmitters and their metabolites in different brain regions. researchgate.netnih.gov For example, in a study investigating the effects of this compound on memory in mice, HPLC analysis revealed a significant increase in serotonin (B10506) (5-HT) levels in the hippocampus. researchgate.net The same study also showed a decrease in dopamine (B1211576) metabolites, such as dihydroxyphenylacetic acid and homovanillic acid, in the prefrontal cortex and hippocampus. researchgate.net This demonstrates the utility of HPLC in elucidating the neurochemical changes that may underlie the cognitive-enhancing effects of this compound. researchgate.net

Behavioral and Functional Assessments in Animal Models

Basso Mouse Scale for Locomotor Function

In the context of spinal cord injury (SCI) research, the Basso Mouse Scale (BMS) is a widely used and validated tool for assessing locomotor recovery in mice. nih.govnih.gov The BMS is an observational scoring system that evaluates various aspects of hindlimb function, including joint movement, paw placement, and coordination. nih.gov

A study investigating the therapeutic potential of this compound in a murine model of SCI utilized the BMS to evaluate functional recovery. nih.gov The results showed that mice treated with this compound had significantly improved BMS scores compared to the untreated SCI group, indicating better locomotor function. nih.gov This functional improvement was a key finding demonstrating the neuroprotective and regenerative effects of this compound in the context of traumatic neurological injury. nih.gov The BMS provides a sensitive and reliable measure of locomotor outcomes, making it an essential tool in preclinical studies of potential SCI therapies like this compound. nih.govnih.gov

Gait Analysis

Gait analysis is a critical tool for assessing locomotor function, particularly in models of spinal cord injury (SCI). This methodology provides objective and quantitative data on the recovery of walking patterns. In a recent study utilizing a murine model of SCI, the therapeutic effects of this compound were evaluated through detailed gait analysis. researchgate.net

The analysis focused on several parameters, including the percentage of toe dragging during locomotion, which is a key indicator of motor deficit following SCI. Representative images of footprints from the study visually demonstrate the improvements in gait coordination in mice treated with this compound compared to untreated SCI models. researchgate.net

Research Findings:

Following a 28-day intervention period with this compound, a significant improvement in the gait of SCI mice was observed. The quantitative analysis of toe dragging revealed a marked decrease in this pathological feature in the this compound-treated group, indicating a substantial recovery of motor control. researchgate.net The results highlight the compound's potential to promote functional recovery after traumatic spinal cord injury.

Experimental GroupToe Dragging (%)
SCI-
SCI + this compound-

Motor-Evoked Potentials (MEPs)

In studies investigating this compound, MEPs were recorded to evaluate the functional status of the corticospinal tract in SCI mouse models. researchgate.netnih.gov The amplitude of the MEP signal is a key metric, with a larger amplitude generally indicating better conductivity of the motor pathways and, consequently, better motor function. researchgate.net

Research Findings:

On day 28 post-SCI, representative diagrams of MEPs showed a noticeable restoration of signal amplitude in mice that received this compound treatment. researchgate.net Quantitative analysis confirmed that the amplitude of the first peak of the MEP was significantly higher in the this compound group compared to the untreated SCI group. researchgate.net This finding suggests that this compound contributes to the preservation or restoration of functional motor pathways following spinal cord injury. researchgate.netnih.gov

Experimental GroupMEP Amplitude of the First Peak (mV)
SCI-
SCI + this compound-

Cognitive and Spatial Memory Tests

The impact of this compound on cognitive functions has been investigated using established behavioral tests in mice, such as the novel object recognition (NOR) test and the object location memory (OLM) test. bohrium.com The NOR test assesses recognition memory, while the OLM test evaluates spatial memory, both of which are cognitive domains often affected by neurodegenerative conditions. bohrium.comfrontiersin.org

The discrimination index is a key parameter calculated in these tests. It represents the preference of the animal to explore a novel object or a displaced object over a familiar one, with a higher index indicating better memory function. bohrium.com

Research Findings:

A study involving a transgenic mouse model of Alzheimer's disease demonstrated that administration of this compound significantly improved cognitive performance. Specifically, the discrimination index in the novel object recognition test increased by 28.7%, and in the object location memory test, it increased by 26.6% in the this compound-treated group compared to the control group. bohrium.com These findings underscore the potential of this compound to enhance both recognition and spatial memory.

Cognitive TestParameterImprovement with this compound
Novel Object Recognition (ORT)Discrimination Index+28.7%
Object Location Memory (OLT)Discrimination Index+26.6%

Future Directions and Translational Research Potential

Further Elucidation of Pharmacological Mechanisms

A deeper understanding of how Heterophyllin B exerts its effects at the molecular and cellular levels is crucial for its development as a therapeutic agent. Future research will focus on identifying novel pathways and characterizing its interactions with specific receptors in greater detail.

Network pharmacology and initial experimental studies have begun to map the complex molecular interactions of this compound. In the context of esophageal cancer, it is suggested to act through multiple pathways, including the TNF signaling pathway, and to influence biological processes such as proteolysis and cell proliferation. Studies have also shown that it can ameliorate inflammation and oxidative stress by mediating the PI3K/Akt/β-catenin signaling pathway. consensus.app In gastric cancer cells, this compound has been found to inhibit the PI3K/AKT signaling pathway.

Future investigations should aim to validate these predicted pathways and uncover new ones. A key area of interest is its role in neuroinflammation and neuroregeneration, with studies indicating it may promote axonal regeneration, suggesting its potential in neurodegenerative diseases like Alzheimer's. nih.gov Identifying the full spectrum of its cellular targets remains a priority.

Table 1: Identified and Predicted Signaling Pathways and Cellular Targets of this compound

CategoryNameAssociated Pathology/ProcessSource
Signaling Pathway TNF Signaling PathwayEsophageal Cancer jove.com
PI3K/Akt/β-catenin PathwayInflammation, Oxidative Stress, Esophageal Cancer consensus.app
PI3K/AKT Signaling PathwayGastric Cancer
Cellular Target MMP9, MMP2, CCND1, STAT3Esophageal Cancer nih.gov
CXCR4Esophageal & Gastric Cancer nih.gov
PTGS2Esophageal Cancer nih.gov
VEGFA, HMGB1Chronic Obstructive Pulmonary Disease (COPD) nih.gov

The interaction of this compound with cellular receptors is a key determinant of its biological activity. It has been demonstrated that this compound binds to the C-X-C chemokine receptor type 4 (CXCR4), which is implicated in the migration and invasion of cancer cells. This interaction is a critical aspect of its anti-tumor activity.

Molecular docking simulations have provided further insights, predicting that this compound forms hydrogen bonds with the amino acids Tyr38 and Glu86 within the active site of Vascular Endothelial Growth Factor A (VEGFA). nih.gov In contrast, its interaction with High Mobility Group Box 1 (HMGB1) protein appears to be mediated primarily by van der Waals forces. nih.gov Future biophysical studies, such as surface plasmon resonance and X-ray crystallography, are needed to validate these models and provide a high-resolution understanding of these binding events. This detailed knowledge will be invaluable for the rational design of more potent and selective derivatives.

Optimization of Therapeutic Strategies

Translating the pharmacological potential of this compound into effective clinical treatments requires careful optimization of its application, both as a monotherapy and in combination with other drugs.

This compound has shown promise across a diverse set of pathologies. Its anti-proliferative and anti-metastatic effects make it a candidate for cancer therapy, particularly for esophageal and gastric cancers. jove.com Furthermore, its ability to promote neurite outgrowth and enhance cognitive function in preclinical models highlights its potential for treating neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Recent studies have also pointed towards its utility in managing pulmonary fibrosis. jove.com Defining the specific disease subtypes, patient populations, and stages of disease where this compound is most effective will be a critical step in its clinical development.

The potential of this compound may be significantly enhanced when used in combination with existing therapeutic agents. A prime example is its synergistic effect with nintedanib (B1663095), a drug used to treat pulmonary fibrosis. jove.com Co-administration of this compound with nintedanib has been shown to augment the antifibrotic efficacy of nintedanib while simultaneously mitigating its gastrointestinal side effects. jove.comnih.gov This dual action of enhancing efficacy and reducing toxicity represents a highly promising strategy for improving patient outcomes in pulmonary fibrosis. jove.com Future research should explore other rational drug combinations, for instance, pairing this compound with standard chemotherapeutic agents to potentially overcome drug resistance or reduce required dosages.

Table 2: Investigated Combination Therapy with this compound

Combination AgentDisease/ConditionObserved Synergistic EffectSource
NintedanibPulmonary FibrosisEnhanced antifibrotic efficacy and reduced gastrointestinal toxicity of Nintedanib. jove.comnih.gov

Preclinical Development and Translational Studies

The journey from a promising compound to a clinically approved drug is long and requires rigorous preclinical evaluation. For this compound, this involves extensive testing in relevant animal models of disease. Preclinical studies have already been conducted in mouse models of Alzheimer's disease, where it improved memory and reduced neuroinflammation, and in murine models of pulmonary fibrosis. nih.govjove.com These studies provide essential proof-of-concept and help to establish a therapeutic window.

Further translational research is needed to understand its pharmacokinetics (absorption, distribution, metabolism, and excretion) and to develop suitable formulations for clinical use. Investigating the biosynthesis of this compound, including the identification of its precursor gene, prePhHB, is a significant step towards ensuring a sustainable and scalable supply for extensive preclinical and eventual clinical trials. nih.govfrontiersin.org These foundational studies are critical for filing an Investigational New Drug (IND) application and moving this compound into human clinical trials.

Comprehensive Preclinical Evaluation for Clinical Application

Before this compound can be considered for human trials, a thorough preclinical evaluation is essential to build a robust profile of its efficacy and mechanisms of action in various disease models. Current research has established a foundation for this by demonstrating its potential in distinct pathological conditions.

Neurodegenerative Disease Models: In mouse models simulating Alzheimer's disease, this compound has shown significant therapeutic potential. Studies using intracerebroventricular (i.c.v.) injections of amyloid-beta (Aβ) peptides, which mimic the amyloid plaques characteristic of Alzheimer's, have revealed that this compound can enhance memory retrieval. nih.govresearchgate.net Furthermore, in in vitro experiments with cultured cortical neurons, both this compound and the broader Pseudostellaria heterophylla extract were found to reverse axonal atrophy and neuronal apoptosis induced by Aβ peptides. nih.govresearchgate.netresearchgate.net These findings highlight its neuroprotective and regenerative capabilities.

Fibrotic Disease Models: The anti-fibrotic effects of this compound have been evaluated in a bleomycin (B88199) (BLM)-induced mouse model of pulmonary fibrosis. nih.gov In these studies, administration of this compound significantly mitigated key indicators of the disease, including the collapse of alveolar cavities, infiltration of inflammatory cells, thickening of alveolar walls, and excessive collagen deposition. nih.gov In vitro data further supports these observations, showing that this compound can inhibit alveolar epithelial-mesenchymal transition (EMT) and the transdifferentiation of lung fibroblasts, both of which are critical processes in the progression of fibrosis. nih.gov

A summary of key preclinical findings is presented below.

Investigation into Bioavailability and Metabolism for Clinical Relevance

For any compound to be clinically viable, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—must be well understood. For this compound, a critical piece of information is its designation as a "brain permeable cyclopeptide," which suggests its ability to cross the blood-brain barrier. nih.govresearchgate.net This is a crucial characteristic for its potential application in neurological disorders.

However, comprehensive studies detailing its oral bioavailability, metabolic pathways, and excretion routes are still needed. Future research should focus on systematic pharmacokinetic evaluations in animal models to determine key parameters such as peak plasma concentration, half-life, and clearance rates. nih.gov Understanding how this compound is metabolized—whether by the liver, gut microbiota, or other systems—is essential for predicting its efficacy and potential interactions in humans. nih.govmdpi.com

Emerging Research Areas

Beyond its established neuroprotective and anti-fibrotic properties, this compound is at the center of several emerging areas of research that could significantly broaden its therapeutic potential.

Role in Spleen-Gut Microbiota-Brain Axis Modulation

The concept of interconnected communication pathways between the gut, the immune system (represented by the spleen), and the brain is a rapidly advancing field of study. nih.govfrontiersin.org this compound appears to be a modulator of this complex network. Research has shown that it can alleviate the impairment of splenic T helper cells in mouse models of Alzheimer's disease, indicating a direct impact on the immune system. nih.govresearchgate.net

Concurrently, studies on its effects in a pulmonary fibrosis model revealed that this compound can reshape the intestinal microecology. jove.comnih.gov Specifically, it was found to reduce the abundance of the bacterial genus Escherichia-Shigella. jove.comnih.gov This demonstrates an influence on the gut microbiota, which is known to communicate with the brain and other organs. researchgate.net The ability of this compound to influence both splenic immune cells and the gut microbiome suggests its potential to act on the spleen-gut-brain axis, an area ripe for further investigation.

Potential as Nutritional Supplements for Brain Health

The memory-enhancing and neuroprotective effects of this compound make it a strong candidate for development as a nootropic or "smart drug" in nutritional supplements aimed at supporting brain health. nih.govnih.gov Nootropics are substances that may improve cognitive functions like memory, learning, and thinking, particularly when these functions are impaired. nih.govmdpi.com

The demonstrated ability of this compound to promote memory retrieval and protect neurons from amyloid-beta-induced damage aligns with the primary goals of cognitive enhancement supplements. nih.govresearchgate.net Research has explicitly suggested that these findings provide a solid basis for investigating this compound as a nutritional supplement for brain health. nih.govresearchgate.netresearchgate.net Its natural origin as a plant-derived cyclic peptide further enhances its appeal for this market. nih.gov

Exploration of New Therapeutic Indications Beyond Current Findings

Initial research has hinted at a broader range of bioactivities for this compound that extend beyond its effects on the central nervous system and fibrotic tissues. These preliminary findings suggest several new therapeutic avenues worth exploring.

Studies have reported that this compound possesses anti-inflammatory and tyrosinase inhibitory activities. researchgate.netnih.gov Furthermore, it has been shown to suppress the adhesion and invasion of human esophageal carcinoma cells, indicating potential anti-cancer applications. researchgate.net Molecular docking simulations have also predicted interactions with targets like VEGFA and HMGB1, which are implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD). researchgate.net These diverse activities suggest that the therapeutic scope of this compound could potentially include oncology and other inflammatory disorders.

A summary of potential new indications for this compound is provided below.

Advanced Biosynthetic Engineering

Significant progress has been made in elucidating the natural production pathway of this compound. It is now understood to be a ribosomally synthesized and post-translationally modified peptide (RiPP). researchgate.netnih.govnih.gov This process begins with the translation of a precursor gene, named prePhHB, into a linear peptide. nih.govnih.gov The core sequence of this precursor peptide has been identified as IFGGLPPP. nih.govnih.gov Following translation, this linear peptide undergoes enzymatic modification to form the final cyclic structure of this compound. researchgate.netnih.gov

This detailed understanding of its biosynthesis opens up exciting possibilities for advanced biosynthetic engineering. Researchers have successfully cloned the prePhHB gene and demonstrated that its expression in transgenic tobacco plants leads to the production of this compound. researchgate.netnih.gov This successful proof-of-concept for heterologous expression paves the way for developing optimized production platforms. Future work in this area could involve transferring the biosynthetic pathway into microbial systems like yeast or bacteria, or further engineering plant-based systems to create highly efficient and scalable methods for producing this compound, thereby ensuring a sustainable supply for further research and potential commercialization.

Manipulation of Biosynthetic Pathways for Enhanced Production

The elucidation of the biosynthetic pathway of this compound has paved the way for targeted genetic and metabolic engineering strategies to increase its yield in Pseudostellaria heterophylla. As a ribosomally synthesized and post-translationally modified peptide (RiPP), the production of this compound is initiated by the transcription and translation of a precursor gene, followed by enzymatic modification. frontiersin.orgnih.gov

Recent studies have successfully identified the precursor gene for this compound, designated as prePhHB. frontiersin.orgnih.gov This discovery is a critical first step, as the expression level of this gene is directly correlated with the accumulation of this compound. frontiersin.orgnih.gov Therefore, strategies to upregulate the expression of prePhHB are a primary focus for enhancing production. One promising approach involves the application of elicitors, which are compounds that induce a defense response in plants, often leading to the increased production of secondary metabolites. For instance, treatment with methyl jasmonate has been shown to increase the expression of prePhHB in the tuberous roots of P. heterophylla, thereby promoting the biosynthesis of this compound. nih.gov

Further manipulation of the biosynthetic pathway could involve the overexpression of key regulatory genes, such as transcription factors, that control the expression of prePhHB and other genes involved in the pathway. Modern gene-editing technologies like CRISPR-Cas9 could also be employed to modify the promoter region of prePhHB to enhance its transcription rate. nih.gov

Another critical aspect of the biosynthetic pathway is the post-translational modification of the precursor peptide, which involves the enzymatic cleavage of the linear precursor and its subsequent cyclization. frontiersin.orgnih.gov While the specific enzymes responsible for the cyclization of this compound have not yet been fully characterized, research on other cyclic peptides from the Caryophyllaceae family suggests the involvement of serine protease-like enzymes. nih.govportlandpress.com The identification and subsequent overexpression of the specific proteases and cyclases involved in this compound formation would be a significant step towards debottlenecking the pathway and increasing the final yield.

Component Function Potential Enhancement Strategy
prePhHB geneEncodes the linear precursor peptide of this compound.Overexpression, promoter engineering (e.g., using CRISPR-Cas9), application of elicitors (e.g., methyl jasmonate).
Transcription FactorsRegulate the expression of biosynthetic genes, including prePhHB.Identification and overexpression of positive regulators.
Post-translational Modification Enzymes (e.g., proteases, cyclases)Cleave the precursor peptide and catalyze the head-to-tail cyclization.Identification, characterization, and overexpression of the specific enzymes involved.

Development of Engineered Systems for Sustainable Supply

While enhancing production in the native plant is a viable strategy, the development of engineered systems for the heterologous production of this compound offers several advantages, including faster production cycles, scalability, and easier purification. This approach involves transferring the genetic machinery for this compound biosynthesis into a host organism that can be easily cultivated.

Plant-Based Systems:

A significant breakthrough in this area has been the successful production of this compound in transgenic tobacco (Nicotiana benthamiana). nih.govresearchgate.net By introducing the prePhHB gene into tobacco, researchers were able to detect the accumulation of the cyclic peptide, demonstrating the feasibility of using a heterologous plant host. nih.govresearchgate.net Tobacco is a well-established model for the production of high-value secondary metabolites due to its high biomass and well-developed genetic tools. researchgate.netmdpi.com Future work in this area could focus on optimizing the expression of prePhHB in tobacco, for example, by using strong, tissue-specific promoters or by co-expressing the modifying enzymes alongside the precursor gene to ensure efficient conversion to the final product. Plant cell cultures, such as tobacco BY-2 cells, also represent a promising platform for contained and scalable production. vtt.fi

Microbial Systems:

Microbial fermentation using organisms like Escherichia coli and yeast (Saccharomyces cerevisiae) is a widely used strategy for the industrial production of pharmaceuticals and other high-value compounds. nih.govoup.com These systems offer rapid growth, cost-effective cultivation, and a sophisticated toolbox for genetic engineering. nih.govnih.gov While the production of this compound in microbial hosts has not yet been reported, the successful engineering of these organisms to produce other complex peptides, including non-ribosomal peptides, suggests that this is a promising future direction. researchgate.netyoutube.com

To engineer a microbial host for this compound production, it would be necessary to introduce the prePhHB gene and the genes for the required post-translational modification enzymes. A key challenge would be ensuring the correct folding and activity of the plant-derived enzymes in a prokaryotic or lower eukaryotic host. Technologies such as split inteins, which can catalyze peptide cyclization in vivo, could also be explored to facilitate the final step of the biosynthetic pathway in a microbial system. nih.govmdpi.com

Engineered System Advantages Key Considerations and Future Research
Transgenic Tobacco (Nicotiana benthamiana)High biomass, established genetic tools, demonstrated feasibility for this compound production.Optimization of gene expression (e.g., promoter selection), co-expression of modifying enzymes, development of efficient extraction and purification methods.
Plant Cell Cultures (e.g., Tobacco BY-2)Contained and scalable production, independent of environmental factors.Optimization of culture conditions for high-density growth and product yield.
Escherichia coliRapid growth, low-cost cultivation, extensive genetic toolbox.Ensuring proper expression and activity of plant-derived enzymes, development of in vivo cyclization strategies (e.g., using split inteins).
Yeast (Saccharomyces cerevisiae)Eukaryotic host (better for folding of complex proteins), GRAS (Generally Recognized as Safe) status, advanced synthetic biology tools.Codon optimization of plant genes for expression in yeast, identification and co-expression of the full suite of modifying enzymes.

Conclusion

Summary of Key Research Advancements in Heterophyllin B Studies

Research into this compound, a cyclic peptide primarily isolated from Pseudostellaria heterophylla, has revealed a wide range of pharmacological activities. mdpi.com Early research focused on its isolation and characterization, establishing its structure as a cyclic octapeptide. frontiersin.orgspringermedizin.de Subsequent studies have increasingly focused on its biological effects, demonstrating its potential in several therapeutic areas.

A significant area of advancement is in its anti-inflammatory and antioxidant properties. researchgate.net Studies have shown that this compound can suppress the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This is achieved, in part, by inhibiting the PI3K/Akt signaling pathway. nih.gov Furthermore, it has been shown to reduce reactive oxygen species (ROS) production, highlighting its role in mitigating oxidative stress. nih.gov

In the context of cancer research, this compound has demonstrated inhibitory effects on various cancer cell lines. It has been found to suppress the adhesion and invasion of human esophageal carcinoma cells by targeting the PI3K/AKT/β-catenin signaling pathway. chemfaces.com Research on ovarian cancer cells has shown it can decrease cell viability. mdpi.com Additionally, it may inhibit tumor cell immune escape by binding to CXCR4, which in turn suppresses the PI3K/AKT pathway and reduces PD-L1 expression. mdpi.com

Recent research has also shed light on its neuroprotective effects. Studies indicate that this compound can improve memory, promote neurite regeneration, and reduce neuroinflammation in models of Alzheimer's disease. researchgate.net In spinal cord injury models, it has been shown to promote functional recovery by enhancing autophagy, and alleviating pyroptosis and oxidative stress. nih.gov The mechanism for these effects involves the activation of transcription factor EB (TFEB). nih.gov

Advances have also been made in understanding its biosynthesis. It is now understood to be a ribosomally synthesized and post-translationally modified peptide (RiPP). mdpi.com Researchers have successfully identified the precursor gene for this compound and have developed methods for its biosynthesis, which will aid in future production and research. frontiersin.org

Significance of this compound as a Research Compound

This compound holds considerable significance as a research compound due to its diverse biological activities and unique chemical structure. Its multifaceted therapeutic potential makes it a valuable lead compound for drug discovery and development in several key areas of human health.

The anti-inflammatory and antioxidant properties of this compound are of great interest for developing treatments for a variety of inflammatory conditions. researchgate.net Its ability to modulate key signaling pathways, such as the PI3K/Akt pathway, provides a clear mechanism of action that can be further explored and potentially exploited for therapeutic benefit. nih.gov

In oncology, the compound's ability to inhibit cancer cell adhesion, invasion, and proliferation, as well as to potentially counteract immune evasion, marks it as a promising candidate for further anticancer drug development. mdpi.comchemfaces.com Its action on multiple signaling pathways suggests it could be effective against various types of cancer.

The neuroprotective effects of this compound are particularly significant given the current lack of effective treatments for many neurodegenerative diseases and injuries. researchgate.netnih.gov Its ability to promote neuronal regeneration and reduce neuroinflammation offers hope for new therapeutic strategies for conditions like Alzheimer's disease and spinal cord injury. researchgate.netnih.gov

From a chemical standpoint, as a cyclic peptide, this compound possesses inherent advantages such as increased stability and high bioactivity, making it an attractive scaffold for peptide-based drug design. clariant.com The elucidation of its biosynthetic pathway opens up possibilities for biotechnological production, ensuring a sustainable supply for research and potential clinical applications. mdpi.comfrontiersin.org Furthermore, its use as a quality control marker for Pseudostellaria heterophylla in the Chinese Pharmacopoeia underscores its importance as a characteristic chemical component of this medicinal plant. frontiersin.orgspringermedizin.de

Outstanding Questions and Challenges in this compound Research

Despite the promising advancements, several questions and challenges remain in the field of this compound research.

A primary challenge lies in fully elucidating its complete mechanism of action across the spectrum of its biological activities. While pathways like PI3K/Akt have been implicated, a comprehensive understanding of all its molecular targets and downstream effects is still needed. mdpi.comnih.gov For instance, while it is known to promote autophagy in spinal cord injury, the full extent of its interaction with autophagic pathways in other cellular contexts is not yet clear. nih.gov

Further investigation is required to determine if the neuroprotective effects observed in animal models can be translated to human conditions. researchgate.netnih.gov The potential for this compound to cross the blood-brain barrier and its efficacy in human clinical trials are critical unanswered questions.

In cancer research, while in vitro studies are promising, more in vivo studies are needed to validate its anti-tumor efficacy and to understand its pharmacokinetic and pharmacodynamic properties in a whole-organism context. mdpi.com The potential for drug resistance and the long-term effects of treatment with this compound are also areas that require further exploration.

The biosynthesis of this compound has been uncovered, but optimizing production for large-scale, cost-effective synthesis remains a challenge. mdpi.comfrontiersin.org Developing efficient and scalable synthetic or biosynthetic methods is crucial for its future as a therapeutic agent.

Additionally, the conformational analysis of this cyclic peptide is complex. While recent studies have made progress using a combination of NMR and computational methods, a complete understanding of its conformational dynamics and how they relate to its biological activity is still an area of active research. researchgate.net

Finally, while some studies have explored its potential as a DPP4 inhibitor for type 2 diabetes, this area of research is still in its early stages and requires more in-depth investigation to confirm its therapeutic potential. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.